Luteolin-4'-o-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXUSWGOJMEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6920-38-3 | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biological Activities of Luteolin-4'-o-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin-4'-o-glucoside, also known as cynaroside, is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavone luteolin, it has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.
Core Biological Activities
This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. The primary activities documented in the literature include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2]
Antioxidant Activity
This compound demonstrates significant radical scavenging capabilities, contributing to its protective effects against oxidative stress.
Quantitative Data: Antioxidant Activity
| Assay | IC50 (µM) | Source |
| DPPH Radical Scavenging | 13.65 | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing methanol and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is determined from a dose-response curve.[4][5][6]
Experimental Workflow: DPPH Assay
References
- 1. The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on neuropharmacological effects of luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Luteolin-4'-o-glucoside: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luteolin-4'-o-glucoside, a flavonoid glycoside, is emerging as a compound of interest in the field of neuroprotection. This technical guide provides a comprehensive overview of its putative neuroprotective mechanisms, drawing from studies on its aglycone, luteolin, and related glycosides. The primary neuroprotective activities of this class of compounds are attributed to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt, Nrf2, and NF-κB pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include chronic neuroinflammation, oxidative stress, and apoptosis. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective properties. Luteolin, a common flavonoid, has been extensively studied and shown to mitigate neurotoxicity in various in vitro and in vivo models.[1][2][3]
This compound is a glycosidic form of luteolin. The addition of a glucose moiety at the 4'-position can alter its bioavailability, solubility, and metabolic fate, which in turn may influence its neuroprotective efficacy. While direct experimental evidence for this compound is still emerging, its biological activities can be largely inferred from the extensive research on luteolin and other luteolin glycosides. This guide aims to consolidate the existing knowledge to provide a foundational resource for researchers.
Data Presentation: Quantitative Insights
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its aglycone, luteolin. Due to the limited availability of data for this compound, data for luteolin is provided as a reference for its potential activities.
Table 1: Quantitative Data for this compound
| Assay | Model | Concentration | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 13.65 µmol L-1 | Potent free radical scavenging capacity. | Semantic Scholar |
Table 2: Quantitative Data for Luteolin (Reference for Potential Activities)
| Assay | Model System | Treatment/Concentration | Key Quantitative Results |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | Cell-free | 1-100 µg/ml | Potent radical scavenging ability.[4] |
| Intracellular ROS Scavenging | V79-4 lung fibroblasts | 0.625 - 10 µg/ml | Dose-dependent decrease in ROS by 31-75%.[5] |
| Anti-inflammatory Activity | |||
| IL-6 Production | LPS-stimulated BV-2 microglia | Pretreatment with luteolin | Inhibition of LPS-stimulated IL-6 production.[6] |
| TNF-α Production | LPS-stimulated RAW264.7 cells | Not specified | Reduction in TNF-α levels. |
| Anti-apoptotic Activity | |||
| Cell Viability | SH-SY5Y cells co-cultured with LPS-activated BV2 microglia | 20 µM luteolin pretreatment | Increased cell viability by ~28.6%.[7] |
| Caspase-3 Activity | 6-OHDA-treated undifferentiated SH-SY5Y cells | Not specified | Decreased Caspase-3 activity.[8] |
| Apoptosis | Luteolin-treated HeLa cells | 10 and 20 µM luteolin | Increase in early apoptotic cells from 2.89% to 9.75% and 12.4%, respectively.[9] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of luteolin and its glucosides are orchestrated through the modulation of several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of this pathway promotes neuronal survival and inhibits apoptotic cell death.
Caption: PI3K/Akt signaling pathway activated by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key player in the inflammatory response. In neurodegenerative diseases, chronic activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines, contributing to neuronal damage. Luteolin has been shown to inhibit NF-κB activation.[10]
References
- 1. scielo.br [scielo.br]
- 2. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin Inhibits Fibrillary β-Amyloid1–40-Induced Inflammation in a Human Blood-Brain Barrier Model by Suppressing the p38 MAPK-Mediated NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dietary Flavonoid, Luteolin, Negatively Affects Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin Inhibits Fibrillary β-Amyloid1-40-Induced Inflammation in a Human Blood-Brain Barrier Model by Suppressing the p38 MAPK-Mediated NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Luteolin Modulates Neural Stem Cells Fate Determination: In vitro Study on Human Neural Stem Cells, and in vivo Study on LPS-Induced Depression Mice Model [frontiersin.org]
Luteolin-4'-O-glucoside: A Deep Dive into its Antioxidant Properties in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of Luteolin-4'-O-glucoside in various cellular models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanisms of action, experimental protocols, and quantitative data to support further investigation and application.
Core Concepts: The Antioxidant Potential of this compound
This compound, a flavonoid glycoside, has garnered significant attention for its potent antioxidant activities.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Luteolin and its glycosides have demonstrated the capacity to mitigate oxidative stress through various mechanisms, including direct radical scavenging and the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.[2][4][5]
Quantitative Antioxidant Activity
The antioxidant capacity of luteolin and its derivatives has been quantified in various in vitro assays. While specific data for this compound is often embedded within studies on luteolin, the general trend indicates a strong radical scavenging potential.
| Assay | Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | Luteolin | 13.2 ± 0.18 | Vitamin C | - | [6] |
| Luteolin | 20.2 | - | - | [7] | |
| Luteolin-7-O-β-glucoside | 21.2 | - | - | [7] | |
| ABTS Radical Scavenging | Luteolin | 17.3 ± 0.82 | Vitamin C | 82.0 ± 4.72 | [6] |
| BHT | 191.6 ± 5.94 | [6] |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.
Mechanisms of Action: Key Signaling Pathways
This compound exerts its antioxidant effects by modulating several key signaling pathways within the cell. These pathways are central to the cellular defense against oxidative stress.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like luteolin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10][11] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[8] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][5][12] Studies have shown that luteolin can activate the Nrf2 pathway, leading to enhanced expression of these antioxidant enzymes.[4][8][12]
Caption: Nrf2/ARE signaling pathway activation by this compound.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including oxidative stress.[13] The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1] Oxidative stress can activate these kinases, leading to downstream effects that can be either pro-survival or pro-apoptotic, depending on the context. Luteolin has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38 and JNK, which can contribute to its protective effects against oxidative stress-induced cell death.[1][14][15]
Caption: Modulation of the MAPK signaling pathway by this compound.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16][17] The NF-κB signaling pathway is a key regulator of the inflammatory response, which is closely linked to oxidative stress.[16][18] Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory genes. Luteolin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators and protecting cells from oxidative damage.[16][17][18] This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a reference antioxidant (e.g., Vitamin C) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or reference antioxidant at different concentrations to the wells. A control well should contain the solvent instead of the antioxidant.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration of the sample.[19]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Wash the cells to remove the excess probe.
-
Treat the cells with various concentrations of this compound or a reference antioxidant for a specific duration.
-
Induce oxidative stress by adding a radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader.
-
Calculate the CAA value by integrating the area under the fluorescence curve and comparing it to the control.[20][21]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Culture cells and treat them with this compound and/or an oxidative stressor for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, phospho-p38, NF-κB).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).[16][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protection of Luteolin-7-O-glucoside against apoptosis induced by hypoxia/reoxygenation through the MAPK pathways in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin protects HUVECs from TNF-α-induced oxidative stress and inflammation via its effects on the Nox4/ROS-NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4‐mediated NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nasc.ac.in [nasc.ac.in]
- 20. Thermal treatment of luteolin-7-O-β-glucoside improves its immunomodulatory and antioxidant potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Luteolin-4'-o-glucoside: An In-depth Technical Guide to its Discovery and Isolation from Plant Sources
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and purification of Luteolin-4'-o-glucoside from various plant sources. This whitepaper provides a deep dive into experimental protocols, quantitative data analysis, and the intricate signaling pathways modulated by this promising flavonoid.
This compound, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This guide serves as a critical resource for professionals seeking to harness the potential of this bioactive compound, offering a structured overview of its extraction, purification, and mechanistic actions.
Plant Sources and Extraction Methodologies
This compound is found in a variety of plants, with notable concentrations in olive leaves (Olea europaea), Gnaphalium affine, and Kummerowia striata.[1][2] The efficient extraction of this compound is a crucial first step in its utilization for research and drug development. Several methods have been optimized for this purpose, each with its own set of advantages and considerations.
Experimental Protocols
1. Ultrasonic-Assisted Extraction (UAE) from Olive Leaves:
This modern technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[3][4][5][6]
-
Plant Material: Dried and powdered olive leaves.
-
Solvent: 80% aqueous ethanol is commonly used for its efficacy in extracting phenolic compounds.[3][5]
-
Liquid-to-Solid Ratio: An optimized ratio of 41 mL/g has been shown to maximize flavonoid yield.[4]
-
Ultrasonic Power: A power setting of 270 W is effective for disrupting cell structures.[4]
-
Temperature: The extraction is typically performed at 50°C.[4]
-
Time: A 50-minute extraction time has been found to be optimal.[4]
-
Post-Extraction: The resulting mixture is centrifuged to separate the solid plant material, and the supernatant is filtered prior to analysis.[3]
2. Maceration:
A conventional and straightforward method involving the soaking of plant material in a solvent over a period of time.[7][8]
-
Plant Material: Dried and finely cut plant material to increase the surface area for solvent contact.[7]
-
Solvent: Methanol or ethanol are commonly employed.
-
Procedure: The plant material is submerged in the solvent in an airtight container at room temperature. The mixture should be agitated at least once a day to ensure thorough extraction.[7]
-
Duration: The maceration period can vary depending on the plant material and solvent used.
-
Post-Extraction: The mixture is filtered, and the plant residue is pressed to recover the remaining extract.[7]
Quantitative Data Summary
The efficiency of different extraction methods and the concentration of this compound can vary significantly depending on the plant source and the technique employed. The following tables summarize key quantitative data from various studies.
| Plant Source | Extraction Method | Solvent | Key Parameters | Yield/Concentration of this compound | Reference |
| Olive Leaves (Olea europaea) | Ultrasonic-Assisted Extraction | 80% Ethanol | 50°C, 270 W, 50 min, 41 mL/g | Predominant flavonoid compound | [4] |
| Olive Leaves (Olea europaea) | Ultrasonic-Assisted Extraction | 80% Ethanol | Pulsed/Continuous mode, varying time and L-S ratio | Optimized for maximum yield | [3] |
| Gnaphalium affine | Not specified | Not specified | Not specified | One of the two major flavones isolated | [1] |
| Kummerowia striata | Activity-guided fractionation | Not specified | Not specified | Identified as the IL-5 inhibitor | [2] |
Purification and Analytical Characterization
Following extraction, the crude extract containing this compound requires purification to isolate the compound of interest.
1. Column Chromatography:
A widely used technique for separating compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel or resin-based materials are commonly used.[1][9]
-
Mobile Phase: A gradient of solvents, such as methanol and ethyl acetate mixtures, is used to elute the compounds from the column.[9] For instance, a mobile phase of methanol:ethyl acetate (9:1) can be used to elute luteolin.[9]
-
Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired compound.[9]
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for both the purification and quantitative analysis of this compound.
-
Stationary Phase: A C18 column is typically used for the separation of flavonoids.[3][10]
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][10]
-
Detection: A Diode-Array Detector (DAD) is used to monitor the elution of compounds at specific wavelengths, typically around 325 nm for this compound.[3][11]
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated with known concentrations of a standard.[11][12]
| Analytical Method | Stationary Phase | Mobile Phase | Detection | Key Parameters | Reference |
| UHPLC-DAD | Zorbax RRHD SB-C18 | 0.1% formic acid in water (A) and acetonitrile (B) | DAD | Flow rate: 0.3 mL/min, Temp: 30°C | [3] |
| HPLC-DAD | RP-C18 | Acetonitrile - 0.1% phosphoric acid | DAD (347 nm) | Flow rate: 0.5 mL/min | [12] |
| HPLC-DAD | C18 | Water with 0.25% acetic acid (A) and methanol (B) | DAD | Flow rate: 0.5 mL/min, Temp: 25°C | [13] |
Biological Activity and Signaling Pathways
Luteolin and its glycosides, including this compound, exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Luteolin has been shown to inhibit this pathway by:
-
Blocking IκBα Degradation: Preventing the degradation of the inhibitory protein IκBα, which keeps NF-κB sequestered in the cytoplasm.[14][15]
-
Inhibiting NF-κB Nuclear Translocation: As a result of IκBα stabilization, the translocation of the active NF-κB p65 subunit into the nucleus is blocked.[14]
-
Reducing Transcriptional Activity: This ultimately leads to a decrease in the expression of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[14]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Luteolin has been demonstrated to suppress this pathway by:
-
Inhibiting Phosphorylation: Reducing the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[16][17]
-
Modulating Downstream Events: The inhibition of MAPK signaling can lead to the induction of apoptosis in cancer cells and a reduction in the inflammatory response.[16][17]
Caption: this compound suppresses the MAPK signaling pathway.
Experimental Workflow
The overall process from plant material to purified this compound and subsequent biological analysis follows a logical workflow.
References
- 1. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Ultrasonic-Assisted Extraction of Major Phenolic Compounds from Olive Leaves (Olea europaea L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. psecommunity.org [psecommunity.org]
- 7. inherba.it [inherba.it]
- 8. A maceration technique for soft plant tissue without hazardous chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]
- 10. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Influence of Luteolin-4'-O-Glucoside on Gene Expression Patterns
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luteolin-4'-O-glucoside is a flavonoid glycoside found in various medicinal plants.[1][2] Like many flavonoids, it and its aglycone form, luteolin, exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] These effects are fundamentally rooted in the molecule's ability to modulate complex intracellular signaling cascades and alter patterns of gene expression. This guide provides an in-depth technical overview of the molecular mechanisms governed by luteolin and its glycosides, with a focus on their impact on key signaling pathways and downstream gene targets. We present quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for research and development applications.
It is important to note that while the focus is on this compound, much of the detailed mechanistic research has been conducted using its aglycone, luteolin. In biological systems, flavonoid glycosides are often hydrolyzed by intestinal flora into their aglycone forms, which are then absorbed.[5][6] Therefore, understanding the effects of luteolin is critical to understanding the ultimate biological activity of its glycosides.
Core Signaling Pathways and Gene Expression Modulation
Luteolin and its glycosides exert their effects not by acting on a single target, but by modulating multiple key signaling pathways that regulate inflammation, oxidative stress, apoptosis, and cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin has been shown to potently inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the NF-κB p65 subunit.[5][7] This leads to the transcriptional suppression of key inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Luteolin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[8] Luteolin has been shown to modulate MAPK pathways, often by inhibiting the phosphorylation of ERK1/2, JNK, and p38 proteins.[8][9] This inhibition can suppress inflammatory responses and induce apoptosis in cancer cells.[8][9] For instance, in gastric cancer cells, luteolin suppresses the phosphorylation of ERK1/2, contributing to its pro-apoptotic effects.[8]
Caption: Modulation of MAPK signaling pathways by Luteolin.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes.[10] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), upregulating protective genes. Luteolin can activate the Nrf2 pathway, leading to the increased expression of genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12] This mechanism is central to its antioxidant and cytoprotective effects.[12]
References
- 1. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Luteolin promotes apoptotic cell death via upregulation of Nrf2 expression by DNA demethylase and the interaction of Nrf2 with p53 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin ameliorates hyperuricemic nephropathy by activating urate excretion and Nrf2/HO‐1/NQO1 antioxidant pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Luteolin-4'-o-glucoside Binding to Target Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of Luteolin-4'-o-glucoside, a naturally occurring flavonoid glycoside, and its interaction with various protein targets. This document outlines the current understanding of its binding affinities, the signaling pathways it modulates, and detailed protocols for computational modeling techniques.
Introduction
This compound is a flavonoid found in a variety of plants and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Understanding the molecular mechanisms behind these effects is crucial for drug discovery and development. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the binding of this compound to its target enzymes at an atomic level. This guide serves as a resource for researchers seeking to apply these computational methods to elucidate the pharmacological profile of this promising natural compound.
Target Enzymes and Binding Affinities of this compound and Luteolin
In silico and in vitro studies have identified several potential protein targets for this compound and its aglycone, luteolin. The binding affinities, often expressed as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or binding energy, are crucial for quantifying the potency of these interactions.
Quantitative Binding Data
The following tables summarize the available quantitative data for the binding of this compound and luteolin to their respective target enzymes.
Table 1: Quantitative Binding Data for this compound
| Target Enzyme | Ligand | Method | Binding Affinity | Reference |
| Interleukin-5 (IL-5) | This compound | In vitro bioassay | IC50: 3.7 µM | [1] |
| SARS-CoV-2 3CL Protease | This compound | Molecular Docking | Binding Energy: -7.9 kcal/mol |
Table 2: Quantitative Binding Data for Luteolin (Aglycone)
| Target Enzyme | Ligand | Method | Binding Affinity | Reference |
| α-Glucosidase | Luteolin | In vitro enzyme assay | IC50: 32.3 µM | [2] |
| α-Glucosidase | Luteolin | In vitro enzyme assay | IC50: 172 µM | [3] |
| α-Glucosidase | Luteolin | In vitro enzyme assay | Ki: 34.2 µM, Ki': 35.4 µM | |
| Xanthine Oxidase (XO) | Luteolin | In vitro enzyme assay | Ki: 2.38 µM | [4][5] |
| Tyrosinase | Luteolin | In vitro enzyme assay | IC50: 17.40 µM | [6] |
| Tyrosinase | Luteolin | In vitro enzyme assay | Ki: 18.12 µM | [6] |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Luteolin | In vitro assay | IC50: 4.6 µM |
Modulated Signaling Pathways
Luteolin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is essential for elucidating the broader biological effects of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that luteolin and its glycosides can inhibit the activation of NF-κB.[7][8][9] This inhibition is often achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Luteolin has been demonstrated to modulate the MAPK pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.unipd.it [research.unipd.it]
- 3. α-Glucosidase inhibition by luteolin: kinetics, interaction and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of luteolin on xanthine oxidase: inhibition kinetics and interaction mechanism merging with docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway [mdpi.com]
- 11. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Exploring the Anti-Diabetic Potential of Luteolin-4'-O-glucoside: A Technical Guide
Abstract: Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by hyperglycemia and insulin resistance. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential therapeutic effects. Luteolin, a prominent flavone, has been extensively studied for its anti-diabetic properties. This technical guide explores the anti-diabetic potential of Luteolin-4'-O-glucoside, a glycosidic derivative of luteolin. Due to the limited direct research on this compound, this document extrapolates its potential mechanisms of action based on the robust scientific evidence available for its aglycone, luteolin, and a closely related compound, Luteolin-7-O-glucoside (Cynaroside). This guide provides an in-depth review of key anti-diabetic pathways, detailed experimental protocols for preclinical evaluation, and quantitative data from relevant studies to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction
Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous plants, including celery, peppers, and peppermint.[1] A wealth of scientific literature supports its role in mitigating diabetes and its complications through various mechanisms, including antioxidant, anti-inflammatory, and glucose-lowering activities.[2][3] Luteolin often exists in nature in its glycosylated forms, such as this compound. Glycosylation can significantly impact a flavonoid's bioavailability, solubility, and metabolic fate, thereby influencing its biological activity.
While direct experimental data on the anti-diabetic effects of this compound is currently scarce, its potential can be inferred from the well-documented activities of its parent compound, luteolin, and other glucosides. It is hypothesized that this compound may be hydrolyzed in the gut to release luteolin, which then exerts its systemic effects. This guide will focus on the established anti-diabetic mechanisms of luteolin as a proxy for understanding the potential of this compound.
Potential Mechanisms of Anti-Diabetic Action
The anti-diabetic effects of luteolin are multifaceted, targeting key enzymes and cellular signaling pathways involved in glucose homeostasis and insulin sensitivity.
Inhibition of Carbohydrate-Digesting Enzymes
A primary strategy for managing postprandial hyperglycemia is to delay carbohydrate digestion and absorption. This is achieved by inhibiting key intestinal enzymes, namely α-glucosidase and α-amylase.
-
α-Glucosidase Inhibition: This enzyme is responsible for breaking down oligosaccharides and disaccharides into monosaccharides. By inhibiting α-glucosidase, the rate of glucose absorption is reduced. Luteolin and its 7-O-glucoside have demonstrated potent inhibitory activity against this enzyme.[4][5][6]
-
α-Amylase Inhibition: This enzyme initiates carbohydrate digestion by hydrolyzing complex starches into smaller oligosaccharides. Luteolin also effectively inhibits α-amylase, further contributing to the delay in glucose uptake.[4][5]
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[7] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes β-cell function.[8] Inhibition of DPP-4 prolongs the action of GLP-1, leading to improved glycemic control. Several flavonoids, including luteolin, have been identified as potential DPP-4 inhibitors.[7][9]
Modulation of Cellular Signaling Pathways
Luteolin influences several critical signaling pathways that regulate glucose metabolism, insulin sensitivity, and inflammation.
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central energy sensor in cells. Its activation stimulates glucose uptake in muscle and suppresses glucose production in the liver. Luteolin has been shown to activate AMPK, contributing to its glucose-lowering effects.[10][11][12]
-
Insulin Signaling Pathway (PI3K/Akt): Insulin resistance is a hallmark of T2DM, characterized by impaired insulin signaling. Luteolin can enhance insulin sensitivity by modulating the PI3K/Akt pathway.[2] This leads to increased translocation of the glucose transporter 4 (GLUT4) to the cell surface, facilitating glucose uptake into muscle and adipose tissues.[13]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: PPARγ is a nuclear receptor highly expressed in adipose tissue that plays a crucial role in adipogenesis and insulin sensitization. Luteolin can activate PPARγ transcriptional activity, leading to improved insulin action.[14]
-
NF-κB Inflammatory Pathway: Chronic low-grade inflammation is a key contributor to insulin resistance. Luteolin exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines that impair insulin signaling.[2][10][13]
Data Presentation: In Vitro Inhibitory Activities
The following tables summarize quantitative data for Luteolin and Luteolin-7-O-glucoside from published studies. Data for this compound is not currently available and represents a key area for future research.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 Value | Enzyme Source | Comments | Reference(s) |
| Luteolin | ~32 µM | Saccharomyces cerevisiae | Non-competitive inhibition. Significantly lower IC50 than acarbose (815 µM). | [15] |
| Luteolin | (1.72 ± 0.05) x 10⁻⁴ M | Saccharomyces cerevisiae | Reversible, noncompetitive inhibition. | [16] |
| Luteolin | 0.5 - 1.0 mg/mL | Saccharomyces cerevisiae | Stronger inhibition than acarbose (IC50 ~5 mg/mL). | [4] |
| Luteolin-7-O-glucoside | - | Saccharomyces cerevisiae | Showed strong inhibition, but IC50 not specified. | [4][5] |
| This compound | Not Available | - | - | - |
Table 2: DPP-4 Inhibitory Activity
| Compound | IC50 Value | Enzyme Source | Reference(s) |
| Luteolin | 48.05 µM | Human Recombinant | [17] |
| This compound | Not Available | - | - |
Table 3: In Vivo Anti-Diabetic Effects of Luteolin & Luteolin-7-O-glucoside
| Compound | Animal Model | Key Findings | Reference(s) |
| Luteolin & Luteolin-7-O-glucoside | KK-Ay Mice | Both significantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels. Luteolin was more potent in reducing triglycerides. | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-diabetic potential of compounds like this compound.
In Vitro α-Glucosidase Inhibition Assay
This assay determines a compound's ability to inhibit α-glucosidase activity, which is crucial for carbohydrate digestion.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Test compound (this compound)
-
Acarbose (positive control)
-
96-well microplate and reader
Procedure:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound/control solution to each well.
-
Add 10 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.[20]
-
Initiate the reaction by adding 20 µL of 1 mM pNPG solution (dissolved in phosphate buffer) to each well.[21]
-
Incubate the plate at 37°C for 30 minutes.[20]
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[20]
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[21]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting percentage inhibition against inhibitor concentration.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay measures a compound's ability to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 (Cayman Chemical or similar)
-
Gly-Pro-aminomethylcoumarin (AMC) substrate (Cayman Chemical or similar)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (this compound)
-
Sitagliptin or other known DPP-4 inhibitor (positive control)
-
96-well black microplate and fluorescence reader
Procedure:
-
Prepare a stock solution of DPP-4 (e.g., 1.73 mU/mL) in Tris-HCl buffer.[22]
-
Prepare various concentrations of the test compound and positive control in a suitable solvent (e.g., DMSO), then dilute with Tris-HCl buffer.
-
In a 96-well black plate, add 25 µL of the test compound/control solution to each well.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[22]
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate (e.g., 200 µM) to each well.[22]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[22]
-
Measure the fluorescence of the released AMC group using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[23]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol describes the induction of a Type 1-like diabetes model in mice, which is widely used for screening anti-diabetic agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ) (Sigma-Aldrich)
-
Cold, sterile 0.9% NaCl solution or Sodium Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Induction of Diabetes: There are two common methods:
-
High-Dose Protocol: Fast mice for 4-6 hours. Prepare STZ fresh by dissolving it in cold, sterile 0.9% NaCl or citrate buffer. Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg body weight).[24]
-
Low-Dose Protocol: Administer daily IP injections of a lower dose of STZ (e.g., 50-60 mg/kg) for five consecutive days. This method can induce a more gradual onset of hyperglycemia.[25][26]
-
Note: STZ is light-sensitive and unstable in solution; it must be prepared immediately before injection.[25]
-
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 7-14 days after the final STZ injection. Mice with non-fasting blood glucose levels consistently ≥ 15 mmol/L (or >275 mg/dL) are considered diabetic and can be used for the study.[7][26]
-
Experimental Grouping: Randomly assign diabetic animals to different groups (e.g., diabetic control, test compound-treated groups at various doses, positive control group like metformin or glibenclamide). Include a non-diabetic control group.
-
Treatment: Administer the test compound (this compound) orally or via IP injection daily for a specified period (e.g., 4-8 weeks).
-
Monitoring: Regularly monitor body weight, food and water intake, and blood glucose levels throughout the study.
-
Terminal Analysis: At the end of the study, perform an oral glucose tolerance test (OGTT). Collect blood and tissues (pancreas, liver, kidney, adipose tissue) for biochemical analyses (e.g., HbA1c, insulin, lipid profile) and histological examination.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
References
- 1. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin in the Management of Type 2 Diabetes Mellitus [foodandnutritionjournal.org]
- 3. Therapeutic Potential of Luteolin for Diabetes Mellitus and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of Alpha-glucosidase and Amylase by Luteolin, a Flavonoid [jstage.jst.go.jp]
- 6. Inhibition of alpha-glucosidase and amylase by luteolin, a flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor effect of luteolin is accompanied by AMP-activated protein kinase and nuclear factor-κB modulation in HepG2 hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary luteolin activates browning and thermogenesis in mice through an AMPK/PGC1α pathway-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin modulates macrophage phenotypic switching via the AMPK-PPARγ pathway to alleviate ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin inhibits inflammatory response and improves insulin sensitivity in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luteolin enhances insulin sensitivity via activation of PPARγ transcriptional activity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. α-Glucosidase inhibition by luteolin: kinetics, interaction and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anti-diabetic effects of luteolin and luteolin-7-O-glucoside on KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. In vitro α-glucosidase inhibitory assay [protocols.io]
- 22. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diacomp.org [diacomp.org]
- 26. 4.1. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Extraction of Luteolin-4'-o-glucoside from Kummerowia striata
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kummerowia striata, commonly known as Japanese clover, is an annual legume used in traditional medicine for its anti-inflammatory and detoxifying properties.[1] Phytochemical analysis has revealed the presence of various flavonoids, among which is Luteolin-4'-o-glucoside. This compound has garnered scientific interest due to its potential therapeutic activities, notably its dose-dependent inhibitory effect on the bioactivity of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. The IC50 value for this inhibition has been reported to be approximately 3.7 μM.[2]
This document provides a detailed protocol for the extraction, purification, and identification of this compound from the aerial parts of Kummerowia striata. The methodology is based on established principles of flavonoid extraction and purification.
Experimental Protocols
Part 1: Plant Material Preparation
-
Collection: Collect the aerial parts (leaves and stems) of Kummerowia striata during the flowering season (mid-summer to early fall) to ensure a high concentration of bioactive compounds.
-
Drying: To prevent enzymatic degradation of flavonoids, the plant material should be dried promptly. Freeze-drying is the preferred method to preserve phytochemical integrity. Alternatively, air-dry the material in a well-ventilated area away from direct sunlight at room temperature until brittle.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered material in airtight, light-proof containers at 4°C to minimize degradation before extraction.
Part 2: Extraction of this compound
This protocol utilizes Ultrasound-Assisted Extraction (UAE), a modern and efficient method for extracting flavonoids.
-
Apparatus: Laboratory-scale ultrasonic bath or probe sonicator.
-
Solvent Selection: An aqueous ethanol solution (70% v/v) is recommended as it is effective for extracting moderately polar flavonoid glycosides and has low toxicity.[3]
-
Procedure:
-
Weigh 100 g of the dried, powdered Kummerowia striata and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 70% ethanol (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.
-
Perform sonication for 45 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The resulting aqueous concentrate is now ready for purification.
-
Part 3: Purification of this compound
A multi-step purification process is required to isolate this compound from the crude extract.
-
Step 3.1: Liquid-Liquid Partitioning
-
Take the aqueous concentrate from Part 2 and sequentially partition it in a separatory funnel with an equal volume of n-hexane, followed by ethyl acetate.
-
First, perform the n-hexane partition three times to remove non-polar compounds like chlorophyll and lipids. Discard the n-hexane layers.
-
Next, partition the remaining aqueous layer with ethyl acetate three times. This compound, being moderately polar, will move into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.
-
-
Step 3.2: Column Chromatography
-
Prepare a glass column packed with a suitable stationary phase, such as macroporous adsorption resin (e.g., HPD-100) or silica gel.
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol.
-
Load the sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).
-
Collect fractions of 20-30 mL and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1 v/v/v).
-
Combine the fractions that show a prominent spot corresponding to a this compound standard.
-
Evaporate the solvent from the combined fractions to yield a purified, enriched extract.
-
-
Step 3.3: (Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For obtaining high-purity this compound, the enriched extract can be further purified using a Prep-HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution at a wavelength of approximately 350 nm.
-
Collect the peak corresponding to this compound and remove the solvent by lyophilization.
-
Part 4: Identification and Characterization
The identity and purity of the isolated compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time with a pure standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight (448.38 g/mol for this compound).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) for complete structural elucidation.
Data Presentation
The following table summarizes the key parameters and expected (illustrative) outcomes for the extraction and purification protocol. These values may require optimization for specific laboratory conditions.
| Parameter | Extraction (UAE) | Purification (Column Chromatography) |
| Starting Material | 100 g dried powder | ~5 g crude ethyl acetate extract |
| Solvent/Mobile Phase | 70% Ethanol | Stepwise gradient: 20-80% Methanol in Water |
| Solid:Liquid Ratio | 1:10 (g/mL) | N/A |
| Temperature | 50°C | Room Temperature |
| Time/Duration | 3 x 45 min | ~4-6 hours |
| Frequency (UAE) | 40 kHz | N/A |
| Illustrative Yield | ~15 g crude extract | ~250 mg enriched fraction |
| Illustrative Purity | ~5-10% | ~70-80% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Inhibition of the IL-5 signaling pathway by this compound.[1][5][6]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-5 and IL-5 receptor in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Luteolin-4'-O-glucoside for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its potential therapeutic applications are vast, ranging from the management of hyperuricemia and gout to the inhibition of interleukin-5 (IL-5) in allergic inflammation.[1][2][3] However, the low abundance of this compound in natural sources presents a significant challenge for its widespread research and development.[4] This document provides detailed protocols for the high-yield synthesis of this compound, focusing on enzymatic and biocatalytic methods that offer high regioselectivity and improved yields over traditional chemical synthesis. Furthermore, it includes application notes on its biological activities and relevant signaling pathways to facilitate further research.
Introduction to this compound
Luteolin, a flavonoid aglycone, is known for its beneficial health effects, but often suffers from poor aqueous solubility and low bioavailability.[4] Glycosylation, the attachment of a sugar moiety, can significantly improve these properties, enhancing the therapeutic potential of the parent flavonoid.[4][5] this compound is a specific glycoside of luteolin where a glucose molecule is attached at the 4'-hydroxyl group of the B-ring. This modification has been shown to be crucial for its biological activity. For instance, it exhibits potent inhibitory effects on IL-5, a key cytokine in eosinophil-associated inflammation, with an IC50 value of 3.7 μM.[1][3] It also demonstrates cytotoxic activity against various cancer cell lines.[1]
Synthesis Methodologies
The synthesis of this compound can be broadly categorized into chemical synthesis and biocatalytic methods.
-
Chemical Synthesis: While feasible, chemical synthesis of flavonoid glycosides is often complex and inefficient. It requires a multi-step process involving the protection of multiple hydroxyl groups, followed by glycosylation and subsequent deprotection. This can lead to the formation of isomeric byproducts and result in low overall yields.
-
Biocatalytic Synthesis (Enzymatic/Whole-Cell): Biocatalysis offers a more direct and regioselective approach to glycosylation, often eliminating the need for protecting groups.[4] This method utilizes enzymes, such as glycosyltransferases (GTs), or whole microbial cells to catalyze the specific transfer of a glucose moiety to the desired hydroxyl position on the luteolin molecule. This approach is generally more environmentally friendly and can lead to higher yields of the desired product.
Comparison of Synthesis Methods
| Method | Key Features | Yield | Purity | Advantages | Disadvantages | Reference |
| Enzymatic Synthesis (E. coli expressing UGT73C8) | Regioselective glycosylation of luteolin at the 4'- and 7-hydroxyl positions. | ~14 mg/L of this compound | High | High regioselectivity, milder reaction conditions. | Requires specialized expression systems and enzyme purification. | [6] |
| Whole-Cell Biotransformation (Bacillus cereus) | Biotransformation of luteolin into several glucosides, including this compound. | High conversion rate (96% of total luteolin glycosides), but this compound is one of several products. | Moderate | Utilizes whole cells, avoiding enzyme purification; high substrate conversion. | Produces a mixture of glycosides requiring further purification; product profile can be complex. | [4] |
| Chemical Synthesis | Multi-step process involving protection, glycosylation, and deprotection. | Variable, often lower than biocatalytic methods. | Variable, depends on purification. | Well-established chemical principles. | Requires harsh reagents, protecting groups, and can produce byproducts. | [6] |
Experimental Protocols
High-Yield Enzymatic Synthesis using E. coli expressing UGT73C8
This protocol is adapted from a method describing the production of luteolin glucosides in Escherichia coli.[6]
Objective: To produce this compound through the expression of the glycosyltransferase UGT73C8 from Medicago truncatula in E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring an expression vector for UGT73C8.
-
Terrific Broth (TB) medium.
-
Kanamycin (or other appropriate antibiotic).
-
Isopropyl-β-D-1-thiogalactopyranoside (IPTG).
-
Luteolin.
-
Dimethyl sulfoxide (DMSO).
-
Ethyl acetate.
-
Standard laboratory glassware and incubator shaker.
Protocol:
-
Culture Preparation: Inoculate a single colony of the recombinant E. coli into 5 mL of TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 500 mL of TB medium with the overnight culture. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and add IPTG to a final concentration of 0.5 mM to induce the expression of UGT73C8. Incubate for 5 hours at 20°C.
-
Substrate Feeding: Prepare a stock solution of luteolin in DMSO. Add the luteolin stock solution to the culture to a final concentration of 100 μM (28.6 mg/L).
-
Biotransformation: Continue the incubation at 20°C for 24-48 hours.
-
Product Extraction:
-
Separate the cells from the culture medium by centrifugation (4,000 x g, 30 min, 4°C).
-
The majority of the glucosylated product will be in the medium.[6]
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product containing this compound and Luteolin-7-O-glucoside.
-
-
Purification: Purify the this compound from the crude extract using column chromatography on silica gel or preparative HPLC.
Purification Protocol using Molecularly Imprinted Polymers
This is a generalized protocol based on the concept of using molecularly imprinted polymers for purification.[7]
Objective: To selectively purify this compound from a crude extract.
Materials:
-
Crude extract containing this compound.
-
This compound molecularly imprinted polymer (MIP) solid-phase extraction (SPE) cartridge.
-
Methanol.
-
Acetic acid.
-
SPE manifold.
Protocol:
-
Column Conditioning: Condition the MIP SPE cartridge by passing methanol, followed by water, through the column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing (Impurity Removal): Wash the cartridge with a low-polarity solvent (e.g., 10% aqueous methanol) to remove unbound impurities.
-
Elution of Target Molecule: Elute the bound this compound from the MIP using a more polar solvent mixture, such as methanol with a small percentage of acetic acid (e.g., methanol:acetic acid, 9:1 v/v).
-
Solvent Evaporation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for Enzymatic Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 5. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]
Application Note: HPLC-UV Method for the Quantification of Luteolin-4'-o-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Luteolin-4'-o-glucoside. This compound, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] This method provides a reliable tool for the quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a naturally occurring flavonoid that has been the subject of increasing research due to its diverse pharmacological effects.[1] As the demand for natural health products and plant-based pharmaceuticals grows, the need for validated analytical methods to ensure the quality, efficacy, and safety of these products is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and versatility.[2] This application note presents a specific and validated HPLC-UV method for the quantification of this compound, providing a clear protocol for researchers and industry professionals.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Sample matrix (e.g., plant extract, plasma, formulation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min, 15-40% B25-30 min, 40-15% B30-35 min, 15% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm |
| Injection Volume | 20 µL |
Note: The gradient program may require optimization based on the specific column and HPLC system used.
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below:
-
Accurately weigh 100 mg of the powdered plant extract.
-
Add 10 mL of methanol and sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was confirmed by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.
-
Precision: The precision of the method was determined by performing intra-day and inter-day analyses of three different concentrations of the standard solution. The results were expressed as the relative standard deviation (%RSD).
-
Accuracy: The accuracy was assessed by performing a recovery study. A known amount of the this compound standard was spiked into a sample matrix, and the percentage recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatogram, typically at 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Intra-day Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 95.0% - 105.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Visualizations
Caption: Experimental Workflow for HPLC-UV Quantification.
Caption: Logical Relationship of the Analytical Method.
Conclusion
The HPLC-UV method described in this application note is simple, precise, accurate, and reliable for the quantification of this compound in various sample matrices. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. This protocol provides a valuable tool for scientists and professionals in the pharmaceutical and natural product industries to ensure the quality and consistency of products containing this compound.
References
Application Note: Sensitive Detection of Luteolin-4'-o-glucoside in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Luteolin-4'-o-glucoside in plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 stationary phase for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This method is ideal for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants and dietary sources. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-hyperuricemic effects.[1] Accurate and sensitive quantification of this compound in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical research. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical assays.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard, e.g., apigenin-7-glucoside).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 analytical column. A gradient elution is utilized to ensure optimal separation of the analyte from endogenous plasma components.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analyte is quantified using Multiple Reaction Monitoring (MRM).
Table 2: MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 447.1 | 285.0 | 20 |
| Internal Standard (Apigenin-7-glucoside) | 431.1 | 269.0 | 22 |
Method Validation
The method should be validated according to regulatory guidelines. The following tables present typical performance characteristics for a validated LC-MS/MS assay for a flavonoid glycoside in plasma.
Table 4: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 1 |
Table 5: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (%) |
| This compound | 5 | <10 | <12 | 95 - 105 |
| 50 | <8 | <10 | 97 - 103 | |
| 500 | <5 | <8 | 98 - 102 |
Table 6: Recovery and Matrix Effect
| Analyte | Spiked Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 5 | 85 - 95 | 90 - 110 |
| 500 | 88 - 98 | 92 - 108 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Signaling pathways modulated by this compound.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and metabolic studies. The presented method validation parameters demonstrate the robustness and accuracy of the assay.
References
Application Notes and Protocols for In Vitro Cell-Based Assays Using Luteolin-4'-o-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin-4'-o-glucoside is a flavonoid glycoside found in various medicinal plants. Like its aglycone, luteolin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These properties make it a compound of interest for drug discovery and development. This document provides detailed protocols for in vitro cell-based assays to evaluate the biological activities of this compound and investigate its mechanisms of action, particularly its influence on key cellular signaling pathways.
Biological Activities and Signaling Pathways
This compound has been shown to exert its effects through the modulation of several critical signaling pathways. Understanding these pathways is key to elucidating its mechanism of action. The primary pathways affected include:
-
NF-κB Signaling Pathway: A crucial regulator of inflammatory responses, cell survival, and proliferation. Luteolin and its glycosides have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][3]
-
MAPK Signaling Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Luteolin can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.
-
PI3K/Akt Signaling Pathway: This pathway plays a significant role in cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism for the anti-cancer effects of flavonoids.[4]
-
JAK/STAT Signaling Pathway: This pathway is critical for cytokine signaling and is involved in inflammation and immune responses. Luteolin has been found to suppress this pathway.[5]
Data Presentation
The following tables summarize the reported in vitro activities of this compound and its aglycone, luteolin. This data can be used as a reference for designing experiments and interpreting results.
Table 1: Anti-inflammatory and Bioactive Concentrations of this compound and Related Compounds
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | IL-5 Inhibition | - | 3.7 µM | [6] |
| Luteolin-7-o-glucoside (Cynaroside) | Nitric Oxide (NO) Production | RAW 264.7 | 22.7 µM | [4] |
| Luteolin-7-o-glucoside (Cynaroside) | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 15.0 µM | [4] |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 13.9 µM | [4] |
| Luteolin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 7.4 µM | [4] |
| Luteolin | TNF-α and IL-6 Production | THP-1 | 3-10 µM | [7] |
Table 2: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | NCI-H929, U266, OPM2 | Multiple Myeloma | Activity reported, specific IC50 not provided | [6] |
| Luteolin-7-o-glucoside (Cynaroside) | HeLa | Cervical Cancer | 6.1 µM | [1] |
| Luteolin | A549 | Lung Carcinoma | 3.1 µM | [1] |
| Luteolin | B16 4A5 | Mouse Melanoma | 2.3 µM | [1] |
| Luteolin | CCRF-HSB-2 | T-cell Leukemia | 2.0 µM | [1] |
| Luteolin | TGBC11TKB | Gastric Cancer | 1.3 µM | [1] |
| Luteolin | GLC4 | Lung Cancer | 40.9 µM | [1] |
| Luteolin | COLO 320 | Colon Cancer | 32.5 µM | [1] |
| Luteolin | MES-SA/Dx5 | Human Sarcoma | ~20 µM | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-Inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
This compound
-
Appropriate cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete cell culture medium
-
LPS or other appropriate stimulus
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate at an appropriate density.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Antioxidant Assay (Intracellular ROS Measurement)
This assay uses the fluorescent probe DCFH-DA to measure the levels of intracellular reactive oxygen species (ROS).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
PBS
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Wash the cells with PBS and then load with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Induce oxidative stress by adding the chosen inducer (e.g., 100 µM H₂O₂) for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate stimulus (e.g., LPS, TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK, anti-phospho-Akt, total protein antibodies for loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with the appropriate agent for a time determined by the specific pathway being investigated (e.g., 15-60 minutes for MAPK and Akt phosphorylation).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: General workflow for in vitro cell-based assays.
Caption: NF-κB signaling pathway inhibition.
Caption: MAPK and PI3K/Akt signaling pathways.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin inhibits viral-induced inflammatory response in RAW264.7 cells via suppression of STAT1/3 dependent NF-κB and activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scitepress.org [scitepress.org]
- 8. juniperpublishers.com [juniperpublishers.com]
Animal Models for In Vivo Efficacy of Luteolin-4'-O-Glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin-4'-o-glucoside, also known as cynaroside, is a flavonoid glycoside found in various medicinal plants. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the in vivo effects of this compound. The protocols are compiled from established research to ensure reproducibility and accuracy.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from key in vivo studies investigating the efficacy of this compound in different animal models.
Table 1: Anti-Inflammatory and Anti-Hyperuricemic Effects
| Animal Model | Species/Strain | Treatment and Dosage | Key Findings | Reference |
| Potassium Oxonate-Induced Hyperuricemia | Kunming Mice | This compound (oral) | Decreased serum uric acid levels, inhibited xanthine oxidase (XO) activity, and downregulated mURAT1 expression. | [1] |
| Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis | Kunming Mice | This compound (oral) | Alleviated paw swelling and reduced serum levels of IL-1β and TNF-α. | [1] |
| Xylene-Induced Ear Edema | Kunming Mice | Cynaroside (topical) | Significantly reduced ear edema. | [2] |
| Oxazolone-Induced Ear Swelling | Mice | Cynaroside (5% and 10% hydrogel, topical) | Reduced ear swelling in a dose-dependent manner. | [3] |
Table 2: Neuroprotective and Anti-Cancer Effects
| Animal Model | Species/Strain | Treatment and Dosage | Key Findings | Reference |
| Amyloid-beta (Aβ)₁₋₄₂-Induced Alzheimer's Disease | Mice | Luteolin (80 mg/kg/day, oral) | Suppressed neuroinflammation, reduced apoptotic cell death, and improved synaptic dysfunction. | [4] |
| Gastric Cancer Xenograft | Nude Mice | Cynaroside (intraperitoneal) | Inhibited tumor growth, reduced tumor volume and weight, and decreased the expression of Ki-67. | [5][6] |
Table 3: Effects on Other Pathological Models
| Animal Model | Species/Strain | Treatment and Dosage | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | C57BL/6J Mice | Luteolin (10 mg/kg, oral) | Suppressed neutrophil infiltration, reduced TNF-α and IL-6 in bronchoalveolar lavage fluid, and alleviated collagen deposition. | [7] |
| Metabolic Syndrome-Induced Cardiac Injury | Wistar Rats | Luteolin (25, 50, 100 mg/kg, oral) | Improved metabolic profile (reduced LDL, TG, TC, glucose; increased HDL), and reduced inflammatory markers (IL-1β, IL-6, TNF-α) in cardiac tissue. | [8] |
| Avian Pathogenic E. coli (APEC)-Induced Ileitis | Chicks | Luteolin (10 and 20 mg/kg diet) | Reduced inflammation, increased antioxidant enzyme activity, and decreased intestinal injury by inhibiting the HMGB1/TLR4/NF-κB signal axis. | [9] |
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia and MSU-Induced Gouty Arthritis in Mice
This dual model is effective for evaluating the anti-hyperuricemic and anti-inflammatory effects of this compound.[1]
Materials:
-
Male Kunming mice (18-22 g)
-
Potassium oxonate (PO)
-
Hypoxanthine (HX)
-
Monosodium urate (MSU) crystals
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Uric acid, IL-1β, and TNF-α assay kits
Protocol:
Part A: Potassium Oxonate-Induced Hyperuricemia
-
Acclimatize mice for at least one week.
-
Divide mice into groups: Normal Control, Model Control, this compound treated, and Positive Control (e.g., Allopurinol).
-
Induce hyperuricemia by intraperitoneally injecting potassium oxonate (300 mg/kg) and orally administering hypoxanthine (300 mg/kg) one hour before drug administration for 7 consecutive days.[10]
-
Administer this compound or vehicle orally once daily for the duration of the study.
-
One hour after the final administration, collect blood samples via retro-orbital puncture.
-
Centrifuge blood to obtain serum and measure uric acid levels using a commercial assay kit.
-
Sacrifice the animals and collect liver and kidney tissues for further analysis (e.g., xanthine oxidase activity, mURAT1 expression).
Part B: MSU Crystal-Induced Gouty Arthritis
-
Prepare MSU crystals according to established protocols.[8]
-
Acclimatize mice and divide them into experimental groups.
-
Administer this compound or vehicle orally.
-
One hour after drug administration, induce gouty arthritis by intra-articular injection of 10 µl of MSU crystal suspension (25 mg/ml) into the ankle joint.[5]
-
Measure paw/ankle swelling at various time points (e.g., 12, 24, 48, 72 hours) post-MSU injection using a caliper.
-
At the end of the experiment, collect blood to measure serum levels of IL-1β and TNF-α.
Oxazolone-Induced Ear Swelling in Mice
This model is suitable for assessing the topical anti-inflammatory and anti-allergic properties of this compound.[3][11]
Materials:
-
Male BALB/c mice (20-25 g)
-
Oxazolone
-
Acetone/Ethanol solution
-
This compound formulated in a suitable vehicle (e.g., hydrogel)
-
Dial thickness gauge
Protocol:
-
Sensitize the mice by applying 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin on day 0.[12]
-
On day 7, challenge the mice by applying 20 µL of 1% oxazolone to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Apply the this compound formulation or vehicle to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.[12]
-
Measure the thickness of both ears using a dial thickness gauge 24 hours after the challenge.
-
Calculate the ear edema as the difference in thickness between the right and left ears.
Amyloid-beta (Aβ)₁₋₄₂-Induced Alzheimer's Disease Model in Mice
This model is used to evaluate the neuroprotective effects of this compound.[4][13]
Materials:
-
Male C57BL/6 mice
-
Aβ₁₋₄₂ oligomers
-
Stereotaxic apparatus
-
This compound
-
Vehicle for oral administration
Protocol:
-
Prepare Aβ₁₋₄₂ oligomers as described in the literature.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject 5 µL of Aβ₁₋₄₂ oligomers intracerebroventricularly (i.c.v.).[13]
-
Following the injection, administer this compound (e.g., 80 mg/kg/day) or vehicle orally for two weeks.[4]
-
At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Sacrifice the animals and collect brain tissue (cortex and hippocampus).
-
Perform biochemical analyses on brain homogenates, including Western blotting for markers of neuroinflammation (p-JNK, p-38, Iba-1, GFAP), apoptosis (Bax, Bcl-2, Caspase-3), and synaptic function (PSD-95, SNAP-25).[13]
Gastric Cancer Xenograft Model in Mice
This model is used to assess the in vivo anti-tumor efficacy of this compound.[5][6]
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
Human gastric cancer cell line (e.g., MKN45, SGC7901)
-
Matrigel
-
This compound
-
Vehicle for intraperitoneal injection (e.g., DMSO)
Protocol:
-
Harvest gastric cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with a caliper.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle intraperitoneally at the desired dosage and schedule.
-
Continue treatment for the specified duration, monitoring tumor volume and body weight.
-
At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.
-
Perform immunohistochemical analysis on tumor tissues for proliferation markers like Ki-67.[6]
Signaling Pathways and Visualizations
This compound and its aglycone, luteolin, exert their biological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Luteolin and its glucoside have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[14][15] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
MET/AKT/mTOR Signaling Pathway in Gastric Cancer
Cynaroside has been demonstrated to inhibit the proliferation and invasion of gastric cancer cells by blocking the MET/AKT/mTOR signaling pathway.[6][16]
Caption: Cynaroside inhibits the MET/AKT/mTOR pathway in gastric cancer.
HMGB1/TLR4/NF-κB Signaling Pathway in Intestinal Inflammation
Luteolin has been shown to alleviate intestinal inflammation by inhibiting the HMGB1/TLR4/NF-κB signaling axis.[4][9]
Caption: Luteolin's inhibition of the HMGB1/TLR4/NF-κB pathway in intestinal inflammation.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 3. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. inotiv.com [inotiv.com]
- 6. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease [mdpi.com]
- 14. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Luteolin-4'-o-glucoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays to evaluate the antioxidant, anti-inflammatory, and anticancer bioactivities of Luteolin-4'-o-glucoside. Detailed protocols and data presentation are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a flavonoid glycoside found in various plants. Like its aglycone, luteolin, it is presumed to possess a range of biological activities. High-throughput screening assays are essential for the rapid and efficient evaluation of these properties, enabling the identification of lead compounds for drug development. This document outlines key HTS assays and their protocols for assessing the bioactivity of this compound.
Data Presentation: Bioactivity of this compound and Related Compounds
Quantitative data for the bioactivity of this compound is limited in the scientific literature. The following tables summarize the available data for this compound and include data for its aglycone, Luteolin, and a related glycoside, Luteolin-7-O-glucoside, for comparative purposes.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Luteolin | DPPH | 20.2 | [1] |
| Luteolin | ABTS | 17.3 ± 0.82 | [2] |
| Luteolin-7-O-glucoside | DPPH | 21.2 | [1] |
| This compound | DPPH | > 100 | [1] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | IL-5 Inhibition | - | 3.7 | [3] |
| Luteolin | Nitric Oxide (NO) Production | BV-2 Microglia | 6.9 | [4] |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | 22.7 | [5] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Luteolin | GLC4 (Lung Cancer) | MTT | 40.9 | [6] |
| Luteolin | COLO 320 (Colon Cancer) | MTT | 32.5 | [6] |
| Luteolin | HeLa (Cervical Cancer) | - | ~10-20 (effective concentration) | [7] |
| Luteolin | Lewis Lung Carcinoma | - | 12 | [8] |
| Luteolin-7-O-glucoside | - | - | 6.1 | [6] |
| This compound | NCI-H929, U266, OPM2 | Cytotoxicity | Active (IC50 not specified) | [9] |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 96-well or 384-well plate formats.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. Protect from light.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of DPPH working solution to each well.
-
Add 100 µL of various concentrations of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of various concentrations of the test compound (this compound) and a positive control (e.g., Trolox).
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
Anti-inflammatory Activity Assays
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO. In this colorimetric assay, nitrate is first reduced to nitrite, and then Griess reagents are added to form a colored azo dye, which is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Assay Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the inhibitory effect of this compound on NO production.
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the Griess assay to induce inflammation.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in the samples.
-
Determine the IC50 value for the inhibition of TNF-α production.
-
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB signaling pathway results in a decrease in reporter gene expression and, consequently, a reduced signal (e.g., luminescence).
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Seed the cells in a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity.
-
Determine the IC50 value.
-
Anticancer Activity Assays
Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A specific substrate for caspase-3/7 is cleaved, releasing a fluorescent or luminescent signal.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as in the MTT assay.
-
-
Assay Procedure (using a commercial luminescent kit):
-
Equilibrate the plate and the caspase-glo 3/7 reagent to room temperature.
-
Add a volume of caspase-glo 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix by shaking the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence.
-
-
Data Analysis:
-
Compare the luminescence signal of treated cells to that of untreated cells to determine the fold-increase in caspase activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Luteolin and its glycosides are known to modulate key inflammatory and cell survival pathways. The diagrams below illustrate the generally accepted mechanisms.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase activation and extracellular signal-regulated kinase/Akt inhibition were involved in luteolin-induced apoptosis in Lewis lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Luteolin-4'-o-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin-4'-o-glucoside, a flavonoid glycoside, is a naturally occurring antioxidant found in various plants.[1] Like its aglycone luteolin, it is recognized for its potential health benefits, including anti-inflammatory and antioxidant properties.[2][3] The antioxidant capacity of this compound stems from its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[3][4] Accurate assessment of its antioxidant potential is crucial for research and development in the pharmaceutical and nutraceutical industries. This document provides detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound, along with data presentation guidelines and diagrams of relevant signaling pathways.
Key In Vitro Antioxidant Capacity Assays
Several spectrophotometric methods are widely employed to evaluate the antioxidant activity of compounds like this compound. These assays are based on different mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET).[5] Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[5][6]
Data Presentation: Quantitative Antioxidant Capacity of Luteolin and its Glycosides
The antioxidant capacity of this compound and related compounds is typically quantified by their IC50 value (the concentration required to inhibit 50% of the radicals) or in terms of Trolox equivalents. The following tables summarize quantitative data from various studies.
| Compound | Assay | IC50 (µM) | IC50 (µg/mL) | Source |
| This compound | DPPH | 13.65 | - | [1] |
| Luteolin-3'-o-glucoside | DPPH | 13.12 | - | [1] |
| Luteolin-7-o-glucoside | DPPH | 9.58 | - | [1] |
| Luteolin | DPPH | 13.2 ± 0.18 | 1.56 ± 0.18 | [7][8] |
| Luteolin | ABTS | 17.3 ± 0.82 | - | [7] |
| Vitamin C (Ascorbic Acid) | DPPH | - | - | [7] |
| Vitamin C (Ascorbic Acid) | ABTS | 82.0 ± 4.72 | - | [7] |
| BHT (Butylated hydroxytoluene) | DPPH | - | - | [7] |
| BHT (Butylated hydroxytoluene) | ABTS | 191.6 ± 5.94 | - | [7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[9] The reduction of the purple DPPH radical to a yellow hydrazine is monitored spectrophotometrically at 517 nm.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.[1] From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.
-
For the blank, use 100 µL of methanol.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1][10]
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[1][10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that is measured at 734 nm.[11][12]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, mix 10 µL of the sample solution with 190 µL of the ABTS•+ working solution.[11]
-
-
Incubation: Incubate the mixture in the dark at room temperature for 6-30 minutes.[11][15]
-
Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[16]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions fresh:
-
300 mM acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
20 mM ferric chloride (FeCl₃·6H₂O) in distilled water.
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 30 µL of the sample solution to 1 ml of the FRAP reagent.[17]
-
-
Incubation: Incubate the mixture at 37°C for 4 minutes.[17]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using ferrous sulfate (FeSO₄) or Trolox. The results are expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of sample.[16]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 10 nM in 75 mM phosphate buffer, pH 7.4).[18]
-
Prepare an AAPH solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4).
-
Prepare a Trolox standard curve (e.g., 6.25–100 µM).
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay Procedure (in a 96-well black microplate):
-
Measurement: Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader.[20]
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standards.[20]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing antioxidant capacity and the key signaling pathways modulated by luteolin and its glycosides.
Caption: General workflow for in vitro antioxidant assays.
Luteolin and its glycosides can also exert antioxidant effects by modulating intracellular signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[4][21]
Caption: Nrf2-ARE antioxidant response pathway.
Furthermore, luteolin has been shown to inhibit inflammatory pathways like NF-κB, which is often linked to oxidative stress.[22]
Caption: NF-κB inflammatory signaling pathway.
Conclusion
The antioxidant capacity of this compound can be reliably assessed using a panel of in vitro assays, including DPPH, ABTS, FRAP, and ORAC. Each assay has its own mechanism and provides a different perspective on the antioxidant potential of the compound. For a comprehensive evaluation, it is recommended to use a combination of these methods. Furthermore, understanding the modulation of cellular signaling pathways such as Nrf2-ARE and NF-κB by this compound can provide deeper insights into its biological activity and therapeutic potential. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 3. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]
- 6. How to Test Luteolin Antioxidant Capacity in Vivo [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. protocols.io [protocols.io]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4‐mediated NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Studying the Metabolism of Luteolin-4'-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: Luteolin-4'-O-glucoside is a naturally occurring flavonoid found in various plants, such as Gnaphalium affine D. Don and Kummerowia striata.[1][2][3] Like many plant-derived flavonoids, its glycosidic form is often a primary state in which it is consumed. Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, identifying its active metabolites, and elucidating the mechanisms behind its potential therapeutic effects, which include anti-inflammatory and anti-hyperuricemic activities.[1][3] These application notes provide a comprehensive overview of the methodologies and detailed protocols for investigating the metabolism of this compound, from initial absorption and biotransformation to the analysis of its effects on cellular signaling pathways.
Overview of this compound Metabolism
The metabolism of flavonoid glycosides like this compound is a multi-step process involving the gut microbiota, intestinal enterocytes, and the liver. The initial and most critical step is the hydrolysis of the glycosidic bond to release the aglycone, luteolin. This aglycone is then absorbed and undergoes extensive phase II metabolism before entering systemic circulation.
Caption: General metabolic pathway of this compound.
Experimental Models for Metabolic Studies
Both in vitro and in vivo models are essential for a complete understanding of this compound metabolism.
In Vitro Models
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized enterocytes, serving as an excellent model for studying intestinal absorption and metabolism.[4] It can be used to assess permeability and the formation of metabolites during transport across the intestinal barrier.
-
Liver S9 Fractions/Microsomes: These subcellular fractions contain a high concentration of drug-metabolizing enzymes. Rat liver S9 fractions are particularly useful for studying the kinetics of phase II enzymes like UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) involved in luteolin metabolism.[5][6]
-
Gut Microbiota Fermentation: Incubating this compound with fecal slurries or specific bacterial strains (e.g., Lactobacillus, Bifidobacterium) can confirm its hydrolysis to luteolin and identify other microbial metabolites.[7][8][9]
In Vivo Models
-
Rodent Models (Rats/Mice): Animal models are indispensable for studying the complete pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Sprague-Dawley rats are commonly used to investigate the plasma concentration of luteolin and its metabolites over time following oral administration.[5][10][11] These models allow for the collection of plasma, urine, and bile to identify and quantify metabolites.[5][6]
Analytical Techniques
The identification and quantification of this compound and its metabolites rely on sensitive and selective analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or Diode Array Detectors (DAD) is a standard method for separating and quantifying luteolin and its derivatives.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolic studies due to its high sensitivity and specificity.[5][12] It allows for the definitive identification of metabolites (e.g., glucuronides, sulfates) based on their mass-to-charge ratio and fragmentation patterns.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective technique used for preliminary analysis and purification of compounds from complex mixtures like plant extracts.[13][14]
| Technique | Typical Column | Mobile Phase Example | Detection | Common Application |
| HPLC-DAD | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Gradient of methanol/acetonitrile and water with 0.1% formic acid.[12] | DAD at ~350 nm[12] | Quantification in plasma, urine, and cell culture media. |
| LC-MS/MS | C18 reverse-phase | Similar to HPLC, optimized for MS compatibility. | ESI in negative ion mode for luteolin and its conjugates.[5][12] | Identification and quantification of metabolites in biological matrices. |
| HPTLC | Silica gel 60 F254 | Toluene:ethyl acetate:formic acid (e.g., 6:4:0.3 v/v/v).[13] | Densitometric scanning at ~366 nm.[13] | Qualitative analysis and quantification in herbal preparations. |
| Table 1: Summary of Analytical Techniques for Luteolin Metabolites. |
Experimental Protocols
Protocol 1: In Vitro Intestinal Absorption using Caco-2 Cells
This protocol outlines the procedure for assessing the transport and metabolism of this compound across a Caco-2 cell monolayer.
Caption: Workflow for studying intestinal absorption in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >400 Ω·cm² is generally considered acceptable.
-
Transport Experiment:
-
Wash the cell monolayers gently with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., 10 µM) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C on an orbital shaker.
-
-
Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from both AP and BL chambers.
-
Cell Lysis: At the end of the experiment, wash the monolayer and lyse the cells to analyze intracellular compound accumulation.
-
Analysis: Analyze all collected samples by LC-MS/MS to quantify the parent compound and identify metabolites like luteolin and its conjugates.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)[10]
-
Blood collection tubes (with anticoagulant)
-
Metabolic cages (for urine/feces collection)
-
Centrifuge, analytical instruments (LC-MS/MS)
Procedure:
-
Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Dosing: Fast the rats overnight (with water ad libitum) before dosing. Administer this compound via oral gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Urine/Bile Collection (Optional): House rats in metabolic cages to collect urine and feces for excretion studies. For biliary excretion, cannulation of the bile duct may be performed.
-
Sample Preparation:
-
For analysis of total luteolin (free + conjugated), plasma samples are often treated with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the aglycone.[10]
-
For direct analysis of conjugates, perform protein precipitation (e.g., with methanol or acetonitrile) followed by centrifugation.
-
-
LC-MS/MS Analysis: Analyze the prepared plasma samples to determine the concentration of luteolin and its metabolites over time.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure over time. |
| T₁/₂ | Elimination half-life | Measures the rate at which the compound is cleared from the body. |
| F (%) | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
| Table 2: Key Pharmacokinetic Parameters. A study on luteolin (the aglycone) in rats reported a low oral bioavailability of 4.1% at a 50 mg/kg dose, indicating a significant first-pass effect.[11] |
Investigating Downstream Cellular Effects
Once absorbed and metabolized, luteolin and its metabolites can modulate various cellular signaling pathways to exert their biological effects.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Luteolin has been shown to inhibit the PI3K/Akt pathway in cancer cells.[15][16]
-
MAPK Pathway: Luteolin can modulate MAPK subfamilies like JNK and p38, which are involved in inflammation and apoptosis.[15][17]
-
AMPK Pathway: Luteolin can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[18][19] Activation of AMPK in the liver and adipose tissue can improve metabolic parameters associated with conditions like non-alcoholic fatty liver disease (NAFLD).[18][20]
To study these effects, researchers can treat relevant cell lines (e.g., HepG2 liver cells, RAW264.7 macrophages) with luteolin or its identified metabolites and measure the phosphorylation status of key proteins in these pathways via Western Blotting or ELISA.
References
- 1. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Luteolin's Impact on Gut Microbiota [eureka.patsnap.com]
- 8. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Luteolin-7-O-Glucoside on Intestinal Microbiota Dysbiosis and Drug Resistance Transmission Caused by Raoultella ornithinolytica B1645-1: Modulating the Composition of Intestinal Microbiota and Promoting the Transfer of blaNDM-1 Gene from Genus Enterococcus to Lactobacillus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. What are the detection methods for luteolin - Natural Field Co., Ltd. [natural-field.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Luteolin Relieves Metabolic Dysfunction-Associated Fatty Liver Disease Caused by a High-Fat Diet in Rats Through Modulating the AdipoR1/AMPK/PPARγ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luteolin reduces obesity-associated insulin resistance in mice by activating AMPKα1 signalling in adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Luteolin-4'-O-Glucoside in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin-4'-O-glucoside, a flavonoid glycoside found in various plants, is emerging as a promising bioactive ingredient in cosmetic formulations.[1] Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-aging properties. This document provides detailed application notes and experimental protocols to guide researchers and formulation scientists in harnessing the benefits of this compound for skin health. While much of the available research has focused on its aglycone, luteolin, this document will specify when the data pertains to the glycoside form and when it refers to luteolin.
Mechanism of Action
This compound and its aglycone, luteolin, exert their cosmetic benefits through multiple signaling pathways. Key mechanisms include:
-
Anti-inflammatory Action: Inhibition of pro-inflammatory cytokines such as Interleukin-5 (IL-5), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] This is partly achieved by modulating the NF-κB and MAPK signaling pathways.
-
Antioxidant Effects: Scavenging of reactive oxygen species (ROS), thereby protecting skin cells from oxidative stress-induced damage and premature aging.[4]
-
Skin Lightening: Inhibition of tyrosinase, the key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation.
-
Anti-Aging Properties: Stimulation of collagen synthesis and inhibition of matrix metalloproteinases (MMPs), which are responsible for collagen degradation.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and its aglycone, luteolin, in relevant cosmetic applications.
| Bioactivity | Compound | Metric | Value | Reference |
| Anti-inflammatory | This compound | IC50 (IL-5 inhibition) | 3.7 µM | [2] |
| Anti-inflammatory | Luteolin | Inhibition of TNF-α-induced IL-6 release (HaCaT cells, 100 µM) | ~100% | [7] |
| Anti-inflammatory | Luteolin | Inhibition of TNF-α-induced IL-8 release (HaCaT cells, 100 µM) | ~100% | [7] |
| Skin Lightening | Luteolin | IC50 (Mushroom Tyrosinase) | 266.67 µM (weak, noncompetitive) | [8] |
| Skin Lightening | Luteolin 5-O-β-d-glucopyranoside | IC50 (Mushroom Tyrosinase) | 2.95 ± 0.11 µM (L-tyrosine substrate) | [9] |
| Skin Lightening | Luteolin 7-O-glucoside | ID50 (Mushroom Tyrosinase) | 0.50 mM (L-DOPA substrate) | [10] |
Note: Data for this compound in skin lightening and collagen synthesis is limited. The table includes data for other luteolin glycosides and the aglycone for reference.
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol is adapted from established methods to determine the inhibitory effect of a test compound on mushroom tyrosinase activity.[8]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound and Kojic Acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of test concentrations.
-
Prepare a 10 mM L-DOPA solution in phosphate buffer.
-
Prepare a 30 U/mL mushroom tyrosinase solution in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control).
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Tyrosinase Inhibition Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
This protocol measures the antioxidant activity of a compound within cultured human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Quercetin (positive control)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HDFs in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with a solution containing DCFH-DA and the test compound (this compound or Quercetin) for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add AAPH solution to each well to induce oxidative stress.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Take readings every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) from the fluorescence readings.
-
Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Cellular Antioxidant Activity Assay Workflow
Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol quantifies the amount of newly synthesized collagen by human dermal fibroblasts treated with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Ascorbic acid (positive control)
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.5 M NaOH solution
-
PBS
-
24-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in 24-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with different concentrations of this compound or ascorbic acid in a serum-free medium for 48-72 hours.
-
-
Collagen Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the plates with distilled water to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye by adding 0.5 M NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation:
-
The absorbance is directly proportional to the amount of collagen. Compare the absorbance of treated cells to that of untreated control cells to determine the percentage increase in collagen synthesis.
-
Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
Modulation of the MAPK Signaling Pathway
Conclusion
This compound demonstrates significant potential as a multifunctional active ingredient in cosmetic formulations. Its well-documented anti-inflammatory and antioxidant properties, along with the skin-lightening and collagen-boosting effects of its aglycone, make it a compelling candidate for anti-aging, brightening, and soothing skincare products. Further research is warranted to fully elucidate the specific quantitative effects of the glycoside form on various skin parameters and to optimize its delivery and stability in cosmetic formulations. The provided protocols offer a solid foundation for researchers to explore and validate the efficacy of this compound in their own experimental settings.
References
- 1. The Luteolinidin and Petunidin 3- O-Glucoside: A Competitive Inhibitor of Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 4. Protective effect of luteolin on skin ischemia-reperfusion injury through an AKT-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the low solubility of Luteolin-4'-o-glucoside in aqueous solutions?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Luteolin-4'-o-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring flavonoid glycoside.[1][2] Like many flavonoids, it exhibits poor solubility in water, which can significantly limit its bioavailability and therapeutic potential in aqueous-based formulations and in vivo applications.[3][4] A predicted water solubility for this compound is approximately 1.02 g/L.[5] Overcoming this solubility challenge is crucial for effective research and drug development.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several methods can be employed to enhance the solubility of this compound. The most common and effective techniques include:
-
Cosolvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the aqueous solution.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.
-
Structural Modification: Chemically altering the molecule to increase its hydrophilicity.
Each of these methods is addressed in detail in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
This is a common issue due to the compound's low intrinsic water solubility. Here are several approaches to address this, ranging from simple adjustments to more complex formulation strategies.
The addition of a water-miscible organic solvent can significantly increase the solubility of this compound. Dimethyl sulfoxide (DMSO) is a particularly effective cosolvent for luteolin and its derivatives.[6][7]
Quantitative Data: Solubility in Cosolvent Systems
| Cosolvent System | Achievable Concentration of this compound | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [2] |
| 20% (v/v) DMSO in aqueous solution (for the aglycone, luteolin) | >10-fold increase in substrate concentration | [6] |
Experimental Protocol: Preparation of a Stock Solution using a Cosolvent System
-
Weigh the desired amount of this compound powder.
-
Add the required volume of the primary organic solvent (e.g., DMSO) to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution.[2]
-
Sequentially add the other components of the cosolvent system (e.g., PEG300, Tween-80) with thorough mixing after each addition.
-
Finally, add the aqueous component (e.g., saline or buffer) to the desired final volume and mix until a clear solution is obtained.
Workflow for Preparing a Cosolvent-Based Solution
Caption: Workflow for solubilizing this compound with a cosolvent system.
The solubility of flavonoids can be pH-dependent. For many flavonoids, solubility increases in more alkaline conditions. While specific data for this compound is limited, studies on similar flavonoid glycosides, such as rutin, have shown a significant increase in solubility at higher pH values.[8]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Logical Diagram for pH Optimization
Caption: Process for determining the optimal pH for this compound solubility.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[3] Both β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are effective.[1]
Quantitative Data: Cyclodextrin-Mediated Solubility Enhancement of Flavonoids
| Flavonoid | Cyclodextrin | Fold Increase in Solubility | Reference |
| Myricetin | 9 mM dimeric β-CD | 33.6 | [3] |
| Quercetin | 9 mM dimeric β-CD | 12.4 | [3] |
| Kaempferol | 9 mM dimeric β-CD | 10.5 | [3] |
| Luteolin | Modified β-cyclodextrins | 20-30 | [1] |
Experimental Protocol: Preparation of an Inclusion Complex with Cyclodextrin
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow for complex formation and equilibration.
-
Centrifuge the suspension to remove any undissolved this compound.
-
Filter the supernatant through a 0.22 µm filter to obtain a clear solution of the inclusion complex.
-
The concentration of the dissolved complex can be determined by a suitable analytical method.
Workflow for Cyclodextrin Complexation
Caption: Experimental workflow for increasing solubility using cyclodextrins.
Issue 2: The use of organic solvents is not suitable for my cell-based or in vivo experiments.
When organic solvents are a concern, pH adjustment, cyclodextrin complexation, or the use of surfactants are more appropriate methods.
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule. Non-ionic surfactants such as Polysorbates (e.g., Tween 80) and Spans are commonly used.
Experimental Protocol: Solubilization using Surfactants
-
Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add this compound to the surfactant solution.
-
Stir or sonicate the mixture until the compound is dissolved. Gentle heating may be applied but monitor for any degradation of the compound.
-
The resulting solution will be a micellar dispersion of this compound.
Issue 3: I need to achieve a very high concentration of this compound.
For achieving significantly higher concentrations, structural modification can be a powerful, albeit more involved, approach.
A study demonstrated that creating a succinyl glucoside derivative of luteolin dramatically increased its water solubility. The water solubility of luteolin-7-O-β-(6″-O-succinyl)-d-glucoside was found to be 14.6782 mg/mL at 30°C, which is over 2000 times greater than that of luteolin and over 12,000 times that of a luteolin glucoside.[9] While this involves chemical or enzymatic synthesis, it offers a substantial improvement in solubility for applications requiring high concentrations.
Signaling Pathway of Solubility Enhancement via Succinylation
Caption: Pathway of structural modification to improve luteolin's solubility.
References
- 1. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 2. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Strategies to prevent the degradation of Luteolin-4'-o-glucoside during storage.
Welcome to the technical support center for Luteolin-4'-o-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like many flavonoids, is primarily influenced by exposure to oxygen, light, high temperatures, and non-optimal pH conditions.[1][2][3] Flavonoids with a glycoside form, such as this compound, can also be susceptible to hydrolysis, which cleaves the sugar moiety from the luteolin aglycone. The aglycone (luteolin) itself is known to be unstable in the presence of atmospheric oxygen.[1][2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature, preferably at -20°C.[4] For shorter periods, storage at 2-8°C in a refrigerator is also acceptable.[5] It is crucial to minimize exposure to air and humidity.
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid compound. If you must store solutions, they should be prepared fresh. For short-term storage, use a solvent like DMSO, protect the solution from light by using amber vials or wrapping them in foil, and store at -20°C.[6][7] To prevent oxidation, it is highly recommended to use deaerated solvents and to store the solution under an inert atmosphere (e.g., nitrogen or argon).[2] Flavonoids are susceptible to autoxidation in aqueous solutions, which is highly dependent on pH.[8]
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids are known to be sensitive to light. Exposure to visible and UV light can lead to degradation.[1][3] Therefore, all experiments and storage should be conducted under light-protected conditions. A study on similar flavonoids showed that exposure to visible light for two weeks can lead to the formation of pro-oxidant degradation products.[9]
Q5: How does temperature affect the stability of this compound?
A5: Higher temperatures accelerate the degradation of flavonoids.[6] Studies on the aglycone, luteolin, show a clear increase in the degradation rate constant with increasing temperature.[6] For example, the degradation rate of luteolin is higher at 37°C compared to 20°C.[6] Heat treatment at even higher temperatures (e.g., 100°C or 130°C) can cause significant degradation, although it may sometimes lead to degradation products with altered (sometimes increased) antioxidant activity.[3][9][10]
Q6: What is the impact of pH on the stability of this compound in solution?
A6: The pH of the solution is a critical factor. Flavonoids containing catechol moieties (like the 3',4'-dihydroxy structure in luteolin) are highly susceptible to oxidation in alkaline aqueous solutions due to the deprotonation of their phenolic hydroxyl groups.[8] This oxidation can lead to rapid degradation or the formation of dimers and other products.[8] For stability, neutral to slightly acidic conditions are generally preferred.
Troubleshooting Guide: Degradation Issues
This guide addresses common problems encountered during the handling and storage of this compound.
Problem: I'm observing a loss of my compound in solution over a short period.
-
Question: How is the solution being stored?
-
Answer: If stored at room temperature or exposed to light, degradation is likely. Solution: Store solutions frozen at -20°C or colder in light-protected containers (amber vials or foil-wrapped).
-
-
Question: What solvent was used?
-
Question: Was the solution protected from oxygen?
-
Answer: Luteolin and related flavonoids are unstable when exposed to atmospheric oxygen.[2] Solution: Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store the final solution under an inert atmosphere.
-
Problem: The color of my solution is changing over time.
-
Question: What is the pH of the solution?
Problem: I see unexpected peaks in my HPLC analysis.
-
Question: Could these be degradation products?
Below is a logical workflow to troubleshoot degradation issues.
Caption: Troubleshooting workflow for identifying causes of degradation.
Quantitative Data on Stability
While specific stability data for this compound is limited, studies on its aglycone, luteolin, provide valuable insights into the molecule's inherent stability.
Table 1: Degradation Rate Constants (k) for Luteolin under Various Conditions
| Condition | Temperature | Additive | Degradation Rate Constant (k) (h⁻¹) | Reference |
| Control | 20°C | None | 0.0214 | [6] |
| Control | 37°C | None | 0.0245 | [6] |
| Fe²⁺ Added | 20°C | FeCl₂ | Lower k (stabilized) | [6] |
| Fe²⁺ Added | 37°C | FeCl₂ | Lower k (stabilized) | [6] |
| Cu²⁺ Added | 20°C | CuCl₂ | Similar to control | [6] |
| Cu²⁺ Added | 37°C | CuCl₂ | Enhanced degradation (larger k) | [6] |
Data from a study on luteolin, the aglycone of this compound.[6] This data suggests that higher temperatures increase degradation, and the presence of certain metal ions like Cu²⁺ can significantly accelerate this process, particularly at physiological temperatures.[6]
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol is a general method for quantifying this compound and its degradation products.
-
System: Agilent 1260 HPLC or equivalent.[13]
-
Column: Reversed-phase C18 column (e.g., XBridge C18, 5 µm, 4.6 × 250 mm).[13]
-
Mobile Phase A: Water (often with 0.1% formic acid for better peak shape).
-
Mobile Phase B: Methanol or Acetonitrile.[13]
-
Gradient Elution:
-
0–13 min: 10–100% B
-
13–20 min: 100% B
-
20–20.1 min: 100–10% B
-
20.1–23 min: Re-equilibration at 10% B[13]
-
-
Flow Rate: 0.8 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.[13]
-
Detection: Diode Array Detector (DAD) or UV detector at a wavelength of ~350 nm.
-
Quantification: Create a calibration curve using a this compound analytical standard.[14] The stability is assessed by measuring the decrease in the peak area of the parent compound over time.
Caption: General experimental workflow for a stability study.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
Degradation can affect the biological activity of the compound. This assay measures antioxidant capacity, which may change upon degradation.
-
Reagent Preparation: Prepare a 150 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) in the appropriate solvent.[7]
-
Reaction: In a 96-well plate, mix 150 µL of each sample concentration with 150 µL of the DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[7]
-
Measurement: Measure the absorbance at 517 nm using a plate reader.
-
Calculation: Calculate the percentage of radical scavenging activity. A decrease in absorbance indicates a higher scavenging activity. Compare the activity of stored samples to a freshly prepared sample to assess the impact of degradation.
Degradation Pathway Visualization
The degradation of this compound typically begins with hydrolysis, followed by the breakdown of the luteolin aglycone. The catechol group in the B-ring is particularly susceptible to oxidation.
Caption: Proposed degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermal treatment of luteolin-7-O-β-glucoside improves its immunomodulatory and antioxidant potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 14. extrasynthese.com [extrasynthese.com]
Optimizing the extraction yield of Luteolin-4'-o-glucoside from plant material.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Luteolin-4'-o-glucoside from plant material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction process.
Issue 1: Low Extraction Yield
Question: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low extraction yields of this compound can stem from several factors, ranging from the choice of plant material to the extraction methodology. Here are the primary aspects to consider for troubleshooting:
-
Plant Material:
-
Source and Quality: The concentration of this compound can vary significantly between different plant species and even within the same species depending on the harvesting time, geographical location, and storage conditions. Ensure you are using a plant source known for its high content of this specific glucoside, such as olive leaves.[1][2]
-
Preprocessing: Inadequate drying or grinding of the plant material can hinder solvent penetration. Ensure the material is dried to an appropriate moisture content and finely powdered to increase the surface area for extraction.
-
-
Extraction Solvent:
-
Polarity: this compound is more polar than its aglycone, luteolin, due to the attached glucose molecule. Therefore, polar solvents or aqueous mixtures of organic solvents are generally more effective. Aqueous ethanol and methanol are commonly used.[1][2][3]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to incomplete extraction. Conversely, an excessively large volume can make the downstream processing and concentration steps more time-consuming and energy-intensive. It is crucial to optimize the solvent-to-solid ratio.
-
-
Extraction Method and Parameters:
-
Method Selection: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may lead to the degradation of the target compound due to prolonged exposure to heat.[4] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time.[1][5]
-
Temperature: While higher temperatures can enhance solvent penetration and solubility, excessive heat can cause thermal degradation of this compound. The optimal temperature needs to be carefully determined for each extraction method.
-
Time: Incomplete extraction will occur if the duration is too short. However, excessively long extraction times can lead to compound degradation and the co-extraction of undesirable impurities.
-
Issue 2: Degradation of this compound During Extraction
Question: I suspect that my target compound, this compound, is degrading during the extraction process. What are the signs of degradation and how can I prevent it?
Answer:
Degradation of this compound is a common issue, particularly with methods involving heat. Signs of degradation can include the appearance of unexpected peaks in your chromatogram, a brownish color in the extract, and a lower than expected yield of the target compound. The primary cause of degradation is hydrolysis of the glycosidic bond, releasing the aglycone luteolin and a glucose molecule, especially under harsh temperature or pH conditions.
Preventive Measures:
-
Temperature Control: Employ extraction techniques that allow for precise temperature control. For methods like reflux extraction, ensure the temperature is not unnecessarily high. For MAE, be cautious of the microwave power, as higher power can lead to rapid and excessive heating.[6]
-
pH Management: Avoid highly acidic or alkaline conditions during extraction, as they can catalyze the hydrolysis of the glycosidic bond. If an acidic modifier is necessary to improve extraction efficiency, its concentration and the extraction temperature should be carefully optimized.
-
Use of Modern Extraction Techniques: Ultrasound-Assisted Extraction (UAE) is often performed at lower temperatures, minimizing the risk of thermal degradation.[1]
-
Minimize Extraction Time: Shorter extraction times reduce the exposure of the compound to potentially degrading conditions. Techniques like UAE and MAE are advantageous in this regard.[1][5]
-
Inert Atmosphere: To prevent oxidative degradation, consider performing the extraction under an inert atmosphere, such as nitrogen.
Issue 3: Co-extraction of Impurities
Question: My extract contains a high level of impurities, which is complicating the purification of this compound. How can I improve the selectivity of my extraction?
Answer:
The co-extraction of impurities such as chlorophyll, pigments, and other flavonoids is a frequent challenge. Improving the selectivity of your extraction process is key to simplifying downstream purification.
Strategies for Improving Selectivity:
-
Solvent Optimization: The choice of solvent and its composition is critical. Experiment with different ratios of organic solvent to water to find the optimal balance that maximizes the solubility of this compound while minimizing the solubility of impurities.
-
Pre-extraction Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like hexane can be beneficial to remove fats and waxes.
-
Selective Extraction Techniques: Techniques like supercritical fluid extraction (SFE) with carbon dioxide can offer high selectivity, although they require specialized equipment.
-
Post-extraction Cleanup:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with appropriate stationary phases to selectively retain and elute this compound, separating it from interfering compounds.
-
Liquid-Liquid Extraction (LLE): Perform LLE with immiscible solvents of differing polarities to partition the target compound from impurities.
-
Macroporous Resins: Adsorption chromatography using macroporous resins can be an effective method for the enrichment and purification of flavonoids from crude extracts.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for extracting this compound?
A1: this compound is found in a variety of plants. Some of the most commonly cited sources with significant amounts include olive leaves (Olea europaea), peanut hulls (Arachis hypogaea), and certain medicinal herbs like Kummerowia striata.[1][2][8]
Q2: Which extraction method generally gives the highest yield of this compound?
A2: Modern, non-conventional methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times compared to traditional methods like maceration and heat reflux extraction.[1][5][6] The choice of the "best" method can also depend on the specific plant matrix and available equipment.
Q3: What analytical techniques are most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound.[1][9] The use of a C18 reversed-phase column with a mobile phase consisting of a mixture of acidified water and an organic solvent like methanol or acetonitrile is typical.[10]
Q4: How does the glycosylation at the 4'-O- position affect the extraction of luteolin?
A4: The glucose moiety at the 4'-O- position increases the polarity of the molecule compared to its aglycone, luteolin. This means that more polar solvents or solvent mixtures with a higher water content are generally required for efficient extraction of the glucoside form.
Q5: Can I use the same extraction protocol for this compound as for luteolin?
A5: While the general principles are similar, the optimal parameters will likely differ. Due to the difference in polarity, the ideal solvent composition will not be the same. It is always recommended to optimize the extraction conditions specifically for this compound to achieve the best yield and purity.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Luteolin Glycosides from Olive Leaves
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Luteolin-7-o-glucoside (g/kg dry leaf) | Reference |
| Soxhlet | 60% Ethanol | Boiling Point | 4 h | 1.32 | [2] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | Optimized | ~15 min | 1.82 | [2] |
Table 2: Optimized Conditions for Luteolin Extraction from Various Plant Sources (as a proxy for glucoside optimization)
| Plant Source | Extraction Method | Solvent | Key Optimized Parameters | Luteolin Yield | Reference |
| Peanut Hulls | Reflux | 87.5% Methanol | Temperature: 81°C | 172.35 mg/100g | [8] |
| Eclipta prostrata | Ultrasound-Assisted Microwave Extraction (UAME) | 80% Ethanol with HCl | Microwave Power: 40W; Time: 3 x 3 min | 0.690 mg/g | [11] |
| Tree Peony Pod | Microwave-Assisted Extraction (MAE) | 70% Ethanol | Microwave Power: 265W; Time: 9.6 min | 151 µg/g | [6] |
| Vitex negundo | Reflux | Methanol | - | Highest among tested solvents and methods |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Olive Leaves
This protocol is based on methodologies that have shown high efficiency for flavonoid glycoside extraction.
-
Sample Preparation:
-
Dry the olive leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a laboratory mill and sieve to ensure a uniform particle size.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered olive leaves and place them in a 250 mL beaker.
-
Add 150 mL of 60% (v/v) aqueous ethanol to achieve a solid-to-liquid ratio of 1:15 (g/mL).
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power.
-
Conduct the extraction for a predetermined optimal time (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-60°C).
-
-
Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent degradation.
-
The concentrated extract can then be lyophilized or stored for further purification and analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general guideline for MAE, which should be optimized for the specific plant material.
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place a known amount of the powdered sample (e.g., 1 g) into a microwave extraction vessel.
-
Add the optimized extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 265 W) and extraction time (e.g., 10 minutes). It is crucial to monitor the temperature inside the vessel to avoid overheating.
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
-
Post-Extraction Processing:
-
Filter the extract to remove the solid plant material.
-
Concentrate the extract using a rotary evaporator.
-
The resulting crude extract is then ready for analysis or further purification steps.
-
Visualizations
References
- 1. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity. | Semantic Scholar [semanticscholar.org]
- 3. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Luteolin-4'-o-glucoside in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of Luteolin-4'-o-glucoside in cell culture media. The following information is designed to address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color in the cell culture medium. What is causing this?
A1: The color change of your this compound solution in cell culture media is likely due to its degradation. Flavonoids, including this compound, are susceptible to oxidative degradation, which can be accelerated by factors present in the culture environment such as light, oxygen, and changes in pH.[1][2] The degradation can lead to the formation of various byproducts, resulting in a visible color change.
Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
A2: The stability of this compound can vary significantly depending on the specific composition of the cell culture medium, as well as storage and incubation conditions. Generally, glycosylated flavonoids like this compound are more stable than their aglycone counterparts (luteolin).[3][4] However, components in the media can still contribute to its degradation over time. It is highly recommended to perform a stability study under your specific experimental conditions.
Q3: What is the optimal way to prepare and store a stock solution of this compound?
A3: To ensure maximum stability, dissolve this compound in an appropriate solvent such as DMSO.[5][6] Prepare high-concentration stock solutions, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them protected from light. For long-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.
Q4: Can the presence of cells in the culture affect the stability of this compound?
A4: Yes, cellular metabolism can contribute to the breakdown of this compound. Cells can produce enzymes that may hydrolyze the glycosidic bond, converting it to its aglycone, luteolin, which may have different stability and activity.[7][8] Additionally, cellular metabolic activity can alter the pH of the microenvironment, further influencing the compound's stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent experimental results | Degradation of this compound leading to variable active concentrations. | - Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the exposure of media containing the compound to light and ambient air.- Consider performing a time-course experiment to determine the compound's stability under your specific assay conditions.- Use a positive control with known stability to validate your experimental setup. |
| Loss of biological activity over time | Hydrolysis of the glycosidic bond, converting this compound to luteolin, which may have a different activity profile or be less stable. | - Analyze the medium at different time points using HPLC to monitor the concentrations of both the glycoside and its potential aglycone.- If hydrolysis is confirmed, consider shorter incubation times or the use of specific enzyme inhibitors if compatible with your experimental design.- Compare the activity of this compound with that of luteolin in your assay to understand the impact of the glycosidic moiety. |
| Precipitation of the compound in the medium | Poor solubility of this compound or its degradation products at the working concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically <0.5%).- Prepare the working solution by adding the stock solution to pre-warmed media while vortexing gently.- Visually inspect the medium for any signs of precipitation before adding it to the cells.- Consider using a solubilizing agent, such as cyclodextrins, if compatible with your cell model. |
Data Presentation: Factors Affecting Stability
While specific quantitative data for this compound stability in every cell culture medium is limited, the following tables summarize the general effects of key factors on flavonoid stability. Researchers should use this as a guide and perform their own validation.
Table 1: General Impact of Environmental Factors on this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Stability generally decreases as pH increases (becomes more alkaline).[1][2] | Maintain a stable, physiological pH in the cell culture medium. Avoid prolonged exposure to alkaline conditions. |
| Temperature | Higher temperatures accelerate degradation.[1] | Store stock solutions at -20°C or -80°C. Minimize the time the compound is kept at 37°C. |
| Light | Exposure to light, especially UV, can cause photodegradation. | Protect stock solutions and media containing the compound from light by using amber tubes or wrapping containers in foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[2] | Use freshly prepared media. Minimize headspace in storage containers. Consider working in a low-oxygen environment if feasible for your experiment. |
Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.4) at 37°C
| Time (hours) | Estimated Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 12 | 65 |
| 24 | 45 |
Note: These are estimated values based on the general stability of flavonoids. Actual stability will vary depending on the specific cell culture medium and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (e.g., amber) sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC
-
Materials: Cell culture medium (e.g., DMEM), this compound stock solution, sterile tubes, 37°C incubator, HPLC system with a C18 column and UV detector.
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Immediately after preparation (t=0), take a sample and store it at -80°C for later analysis.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 12, 24 hours), collect additional samples and store them at -80°C.
-
After collecting all samples, thaw them and analyze the concentration of this compound using a validated HPLC method. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Quantify the peak area corresponding to this compound at each time point and calculate the percentage remaining relative to the t=0 sample.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin-7-O-β-d-Glucoside Inhibits Cellular Energy Production Interacting with HEK2 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]
Overcoming poor bioavailability of Luteolin-4'-o-glucoside in animal studies.
Welcome to the technical support center for researchers working with Luteolin-4'-o-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming its poor bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal models?
A1: The poor oral bioavailability of this compound stems from several factors. Primarily, upon oral administration, the glycoside must be hydrolyzed to its aglycone form, luteolin, to be absorbed. This hydrolysis is carried out by intestinal enzymes or gut microbiota.[1][2][3] The resulting luteolin aglycone then faces its own set of challenges:
-
Low Aqueous Solubility: Luteolin is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[4][5]
-
Extensive First-Pass Metabolism: Once absorbed into the intestinal cells (enterocytes) and the liver, luteolin undergoes extensive metabolism, primarily through glucuronidation and sulfation.[6][7] This converts the active aglycone into more water-soluble conjugates that are readily excreted, significantly reducing the amount of free luteolin reaching systemic circulation.[1][6]
-
Rapid Elimination: The metabolized conjugates are quickly eliminated from the body, primarily via bile.[6]
Q2: What is the role of gut microbiota in the absorption of this compound?
A2: The gut microbiota is critical for the absorption of this compound. Intestinal bacteria produce β-glucosidase enzymes that cleave the glucose molecule from the luteolin aglycone.[3][8] This enzymatic hydrolysis is a necessary step, as the aglycone (luteolin) is more readily absorbed across the intestinal wall than its glycoside form.[1][2] Variability in the composition of the gut microbiome between animals can, therefore, lead to differences in the extent and rate of absorption.[9]
Q3: What are the main metabolites of this compound found in plasma after oral administration in rats?
A3: After oral administration of this compound (which is first converted to luteolin), the predominant forms detected in rat plasma are not the free aglycone but its conjugated metabolites. The primary metabolites are luteolin glucuronides, with luteolin-3'-O-glucuronide often being the most abundant.[6][7] Methylated conjugates and sulfate conjugates are also detected.[1][10] It is important to note that metabolite profiles can differ between species; for instance, luteolin sulfate is a major metabolite in humans.[10]
Q4: Which formulation strategies are most effective for enhancing the bioavailability of luteolin?
A4: Nanoformulations are among the most successful strategies for improving luteolin's bioavailability.[11][12] Technologies like nanoemulsions, nanocrystals, liposomes, and polymeric nanoparticles work by:
-
Increasing the surface area for dissolution.
-
Enhancing solubility in gastrointestinal fluids.[13]
-
Protecting luteolin from premature degradation in the gut.[11]
-
Potentially facilitating transport across the intestinal epithelium, including via lymphatic transport which can bypass first-pass metabolism.[9][14]
Other effective methods include the development of prodrugs, such as phosphate derivatives, which improve solubility,[15] and the use of microemulsion systems.[16]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data Between Animals
-
Possible Cause 1: Inconsistent Gut Microbiota. The composition of gut flora can significantly impact the initial hydrolysis of this compound to luteolin.
-
Troubleshooting Tip: Consider co-housing animals for a period before the study to encourage a more uniform gut microbiome. If the experimental design allows, analyze fecal samples to assess microbial composition and correlate it with pharmacokinetic outcomes. Pre-treating with antibiotics (to deplete gut flora) can be used as a control group to confirm the microbiota's role.
-
-
Possible Cause 2: Inconsistent Formulation/Dosing. Poorly suspended or unstable formulations can lead to inaccurate dosing.
-
Troubleshooting Tip: Ensure your formulation is homogenous before each administration. For suspensions, vortex thoroughly immediately before drawing each dose. For nanoformulations, ensure stability in the dosing vehicle and confirm particle size and distribution are consistent.
-
-
Possible Cause 3: Fasting State. The presence or absence of food can alter gastric emptying time and intestinal motility, affecting absorption.
Issue 2: Low or Undetectable Levels of Free Luteolin in Plasma
-
Possible Cause 1: Extensive and Rapid Metabolism. Luteolin is quickly converted to glucuronide and sulfate conjugates. Your analytical method may not be detecting these metabolites.
-
Troubleshooting Tip: Your analytical protocol (e.g., HPLC, LC-MS/MS) must include an enzymatic hydrolysis step to measure "total luteolin." Treat plasma samples with β-glucuronidase and sulfatase enzymes to convert the conjugated metabolites back to the free luteolin aglycone before extraction and analysis.[1][2] This will provide a more accurate measure of absorption.
-
-
Possible Cause 2: Ineffective Formulation. The chosen vehicle or formulation strategy may not be sufficiently improving solubility or protecting the compound.
-
Troubleshooting Tip: Re-evaluate your formulation. If using a simple suspension, consider vehicles known to improve flavonoid absorption, such as propylene glycol.[2] If this fails, explore more advanced delivery systems like nanoemulsions or nanocrystals, which have demonstrated significant success.[14][16][19]
-
-
Possible Cause 3: Insufficient Dose. The administered dose may be too low to result in plasma concentrations above the limit of quantification (LOQ) of your analytical method.
-
Troubleshooting Tip: Review literature for typical dose ranges used in similar animal studies. If justifiable, perform a dose-ranging study to find an optimal dose that provides measurable plasma concentrations without causing toxicity.
-
Data Presentation: Enhancing Luteolin Bioavailability in Rats
The following tables summarize quantitative data from various studies that successfully improved the oral bioavailability of luteolin in rats using different formulation strategies.
Table 1: Pharmacokinetic Parameters of Luteolin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Luteolin Suspension | 50 | 1,053 ± 211 | 0.5 | 2,134 ± 456 | 1.0 (Control) | [19][20] |
| Luteolin Nanocrystals (LNC) | 50 | 1,876 ± 354 | 0.5 | 4,055 ± 789 | 1.90 | [19][20] |
| SDS-Modified LNC (SLNC) | 50 | 2,543 ± 467 | 0.25 | 7,426 ± 1,321 | 3.48 | [19][20] |
| Luteolin Suspension | 25 | Not Reported | Not Reported | 2,658 ± 411 | 1.0 (Control) | [14] |
| Luteolin Nanoemulsion (NE) | 25 | Not Reported | Not Reported | 7,894 ± 1,532 | 2.97 | [14] |
| Free Luteolin (CO-L) | 10 | Not Reported | Not Reported | 1,510 ± 260 | 1.0 (Control) | [16] |
| Water-Dispersed Luteolin (WD-L) in Microemulsion | 10 | Not Reported | Not Reported | 3,320 ± 430 | 2.20 | [16] |
AUC reported in µg/Lh, converted here to ng·h/mL for consistency. **AUC is for the main metabolite, luteolin-3'-O-β-glucuronide.
Visualizations: Pathways and Protocols
Signaling and Metabolic Pathways
This diagram illustrates the metabolic fate of this compound after oral administration and highlights key signaling pathways influenced by its active form, luteolin.
Caption: Metabolic pathway of this compound and signaling targets.
Experimental Workflow
This diagram outlines a typical workflow for an in vivo animal study designed to assess and compare the bioavailability of a novel this compound formulation against a control.
Caption: Standard experimental workflow for a rodent bioavailability study.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
This protocol provides a general methodology for assessing the oral bioavailability of a novel this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (220-250g) are commonly used.[2] Animals should be cannulated (jugular vein) for serial blood sampling to reduce stress. Acclimate animals for at least one week before the experiment.
-
Housing and Diet: House animals in a controlled environment (12h light/dark cycle, 22±2°C). Provide standard chow and water ad libitum.
-
Grouping: Divide animals into at least two groups (n=6-8 per group):
-
Control Group: Receives this compound suspended in a simple vehicle (e.g., 0.5% carboxymethyl cellulose).[2]
-
Test Group: Receives the novel formulation (e.g., nanoemulsion, nanocrystal) at an equivalent dose.
-
-
Dosing:
-
Fast animals for 12-24 hours prior to dosing, with free access to water.[18]
-
Prepare formulations to deliver the desired dose (e.g., 25-50 mg/kg) in a consistent volume (e.g., 10 mL/kg).
-
Administer the dose accurately via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~150-200 µL) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis (for Total Luteolin):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add buffer (e.g., acetate buffer, pH 5.0) and a solution of β-glucuronidase/sulfatase.
-
Incubate the mixture (e.g., at 37°C for 1-2 hours) to hydrolyze conjugated metabolites.
-
Stop the reaction and extract luteolin using a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).
-
Evaporate the solvent, reconstitute the residue in the mobile phase, and quantify using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters (AUC₀₋ₜ, AUC₀₋ᵢₙf, Cmax, Tmax) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control using the formula: (AUC_test / AUC_control) * 100.
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Luteolin-7-O-Glucoside on Intestinal Microbiota Dysbiosis and Drug Resistance Transmission Caused by Raoultella ornithinolytica B1645-1: Modulating the Composition of Intestinal Microbiota and Promoting the Transfer of blaNDM-1 Gene from Genus Enterococcus to Lactobacillus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking Polyphenol Efficacy: The Role of Gut Microbiota in Modulating Bioavailability and Health Effects [mdpi.com]
- 10. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 14. Fabrication of Luteolin Nanoemulsion by Box-Behnken Design to Enhance its Oral Absorption Via Lymphatic Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improving water dispersibility and bioavailability of luteolin using microemulsion system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. academy.miloa.eu [academy.miloa.eu]
- 19. Improving Oral Bioavailability of Luteolin Nanocrystals by Surface Modification of Sodium Dodecyl Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Luteolin-4'-o-glucoside
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Luteolin-4'-o-glucoside. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical shape. This is problematic because it can decrease resolution between closely eluting compounds, reduce sensitivity, and lead to inaccurate peak integration and quantification.[1] A common metric to measure peak asymmetry is the USP tailing factor (Tf), where an ideal peak has a Tf of 1.0.[2]
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
A2: For polar analytes like this compound, the most frequent causes of peak tailing in reversed-phase HPLC include:
-
Secondary Interactions: The analyte interacts with active sites on the stationary phase, primarily residual silanol groups on the silica surface, in addition to the desired hydrophobic interaction.[3][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of either the analyte or the residual silanols, promoting strong secondary interactions.[6][7][8]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[9][10][11]
-
Extra-Column Effects: Excessive volume within the HPLC system tubing, fittings, or detector flow cell can cause band broadening and tailing.[2][9]
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound is a flavonoid glycoside, possessing multiple polar hydroxyl (-OH) groups on its core structure and a sugar moiety.[12] These polar groups, particularly the phenolic hydroxyls, can engage in secondary polar and ion-exchange interactions with residual, un-capped silanol groups on the silica-based stationary phase.[4][5] This leads to a mixed-mode retention mechanism where some analyte molecules are retained longer than others, resulting in a tailing peak.
Q4: What is an acceptable USP Tailing Factor (Tf)?
A4: The USP tailing factor, also known as the asymmetry factor, quantifies peak shape. An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. A value between 0.9 and 1.2 is generally considered indicative of good peak symmetry.[2] A tailing factor greater than 1.5 suggests significant peak tailing that requires troubleshooting to ensure accurate analytical results.[9]
Troubleshooting Guide
Peak tailing for this compound can almost always be traced to issues with the column, mobile phase, sample, or instrument hardware. The following guide, structured as a decision-making workflow, will help you systematically identify and resolve the root cause.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Is the Column the Problem?
Q: How do I identify if my column is the cause of peak tailing? A: Column-related problems often manifest as a sudden or gradual increase in peak tailing for most or all compounds in the chromatogram, not just the analyte of interest. Other symptoms include increased backpressure, loss of theoretical plates (efficiency), and changes in retention time.[9][13]
Q: What specific column issues cause tailing for this compound? A: The primary column-related cause is the interaction of the analyte's polar hydroxyl groups with active sites on the stationary phase.
Caption: Secondary interaction of Luteolin with residual silanols.
| Potential Column Issue | Observation | Recommended Solution |
| Residual Silanol Activity | Persistent tailing, especially for polar compounds. | Use a modern, high-purity silica column that is well end-capped to block silanol groups.[2][3] Alternatively, use a column with a polar-embedded stationary phase.[2] |
| Column Contamination | Gradual increase in peak tailing and backpressure over several runs. | Flush the column with a strong solvent (see Protocol 1).[9] Always filter samples and mobile phases to prevent particulate buildup.[11] |
| Column Void/Bed Collapse | Sudden and severe peak tailing or splitting, often accompanied by a drop in backpressure. | A void at the column inlet may indicate physical damage.[10] The column usually needs to be replaced.[11] |
Step 2: Is the Mobile Phase the Problem?
Q: How can the mobile phase cause peak tailing for this compound? A: The mobile phase pH is the most critical factor.[7][8] At a neutral or high pH, residual silanol groups on the silica surface become deprotonated (Si-O⁻) and can strongly interact with the analyte.[4] Insufficient buffer capacity can also lead to inconsistent ionization and poor peak shape.[9]
| Potential Mobile Phase Issue | Observation | Recommended Solution |
| Incorrect Mobile Phase pH | Peak tailing is significant at neutral or basic pH. | Lower the mobile phase pH to between 2.5 and 3.5. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the analyte.[4][10] Additives like 0.1% formic acid or trifluoroacetic acid are effective (see Protocol 2).[14] |
| Insufficient Buffering | Unstable retention times and variable peak shape. | Use a buffer in the mobile phase, especially if operating near the pKa of the analyte. For LC-UV, a buffer concentration of 10-50 mM is recommended.[9] |
| Inadequate Solvent Strength | Broad, tailing peaks. | Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase by 5-10% to ensure the analyte elutes more efficiently.[9] |
Step 3: Is the Sample or Injection the Problem?
Q: Could my sample preparation be the cause of tailing? A: Yes. Injecting too much analyte can overload the column. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and tailing.[1][9]
| Potential Sample/Injection Issue | Observation | Recommended Solution |
| Mass Overload | Peak shape improves significantly upon sample dilution. Retention time may decrease slightly with overload.[1] | Dilute the sample or reduce the injection volume.[9][10] |
| Sample Solvent Mismatch | Peak distortion, fronting, or tailing, especially for early-eluting peaks. | Dissolve the sample in the initial mobile phase composition or in a solvent that is weaker than the mobile phase.[1][9] |
| Sample Matrix Effects | Tailing is observed in complex samples (e.g., plant extracts) but not for pure standards. | Improve the sample cleanup procedure using methods like Solid-Phase Extraction (SPE) to remove interfering matrix components.[9] |
Step 4: Is the HPLC Instrument the Problem?
Q: When should I suspect an instrument problem? A: If peak tailing affects all peaks, is more pronounced for early eluting peaks, and persists after addressing column, mobile phase, and sample issues, the cause may be instrumental.[10] The primary culprit is "extra-column volume," which refers to dead volume in the system.
| Potential Instrument Issue | Observation | Recommended Solution |
| Extra-Column Band Broadening | All peaks are broad and tailing, with the effect being worse for peaks with low retention times. | Minimize tubing length between the injector, column, and detector. Use narrow internal diameter tubing (e.g., 0.005").[2][9] Ensure all fittings are properly connected without gaps.[15] |
| Slow Detector Response | Peaks appear broader and more tailing than expected. | Reduce the detector time constant or sampling rate if adjustable, so it can accurately capture the peak profile.[9] |
Experimental Protocols & Data
Table 1: Recommended Starting HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm (or similar dimensions) | Standard for reversed-phase analysis of flavonoids.[16][17] |
| Mobile Phase A | Water + 0.1% Formic Acid (or Acetic Acid) | Acid modifier suppresses silanol ionization.[10][14] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for flavonoid separation.[16] |
| Gradient | Isocratic or Gradient (e.g., 10-100% B over 15 min) | Gradient elution is often required for complex samples.[16] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can sometimes improve peak shape and reduce viscosity.[18] |
| Detection | UV/DAD at ~260 nm or ~350 nm | Luteolin and its glycosides have strong absorbance in these regions.[17][19] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent overload and solvent mismatch effects. |
Protocol 1: Column Flushing and Regeneration (Reversed-Phase C18)
This protocol is intended to remove strongly retained contaminants from a C18 column. Always check the column's instruction manual for specific pH and solvent limitations.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Initial Wash: Flush the column with your mobile phase, but without the buffer salts (e.g., 90% Water / 10% Acetonitrile), for 10-15 column volumes.
-
Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Stronger Solvent Wash: For non-polar contaminants, flush with 100% Isopropanol for 20 column volumes.
-
Re-equilibration: Gradually return to the initial mobile phase conditions. Start with 100% Acetonitrile, then step down to your analytical mobile phase composition. Equilibrate for at least 20 column volumes before the next injection.
Protocol 2: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of an acidic mobile phase to minimize peak tailing.
-
Aqueous Phase (Mobile Phase A):
-
Measure 1000 mL of high-purity HPLC-grade water into a clean bottle.
-
Carefully add 1.0 mL of formic acid (or acetic acid) to the water to create a 0.1% (v/v) solution.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Organic Phase (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol. It is generally not necessary to add acid to the organic phase, but some methods do for consistency.
-
-
Filtering:
-
Filter the prepared aqueous mobile phase through a 0.45 µm or 0.22 µm solvent filter before use to remove any particulates.[11]
-
-
System Priming:
-
Prime the HPLC pumps with the new mobile phases to ensure all lines are free of old solvents and air bubbles.
-
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. chromtech.com [chromtech.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. support.waters.com [support.waters.com]
- 16. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Minimizing matrix effects in LC-MS/MS analysis of Luteolin-4'-o-glucoside.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of Luteolin-4'-o-glucoside by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide & FAQs
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results by negatively impacting the method's accuracy, precision, and sensitivity.[1][2] In biological samples like plasma or serum, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[3][4]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix.[1][2] A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common approach. The peak response of an analyte spiked into a pre-extracted blank matrix (Set B) is compared to the response of the analyte in a neat solvent (Set A) at the same concentration.[6] The matrix effect (ME) can be calculated using the formula: ME (%) = (B/A) * 100. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Q3: What is the most effective general strategy to minimize matrix effects?
A: The most effective strategy is to optimize the sample preparation procedure to remove interfering endogenous components before injecting the sample into the LC-MS/MS system.[3][7] While chromatographic and mass spectrometer conditions can be adjusted, a cleaner sample extract provides the most robust solution to mitigate matrix effects.[1]
Q4: My current protein precipitation (PPT) protocol shows significant ion suppression. What are better alternatives?
A: While protein precipitation is a simple and fast technique, it is often ineffective at removing phospholipids, a primary source of matrix interference.[8] More effective alternatives include:
-
Liquid-Liquid Extraction (LLE): LLE uses an immiscible organic solvent to partition this compound away from matrix components.[3] Adjusting the pH of the aqueous sample can improve extraction efficiency for flavonoids.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts, significantly reducing matrix effects.[8]
-
Phospholipid Removal Products: Specialized products, such as HybridSPE® or Ostro™ plates, are designed to specifically deplete phospholipids from the sample while allowing the analyte to pass through, resulting in a much cleaner extract.[9]
Q5: I do not have a stable isotope-labeled internal standard for this compound. How can I compensate for matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects because it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[1][10] When a SIL-IS is unavailable, the following approaches can be used:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., blank plasma).[7] This helps to ensure that the calibration standards and the unknown samples experience similar matrix effects.
-
Standard Addition Method: This involves adding known amounts of this compound standard to aliquots of the actual sample.[11] A calibration curve is then generated for each sample, which is highly effective but also labor-intensive.[5]
Q6: Is it acceptable to simply dilute my sample to reduce matrix effects?
A: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components introduced into the ion source.[5] However, this approach is only viable if the resulting concentration of this compound remains well above the lower limit of quantitation (LLOQ) of your assay.[5]
Q7: How can chromatographic conditions be optimized to separate this compound from matrix interferences?
A: Chromatographic optimization is a key step in separating the analyte from co-eluting matrix components.[1] Consider the following:
-
Mobile Phase Modification: Adjusting the mobile phase pH can alter the retention of interfering compounds relative to this compound.[8]
-
Gradient Optimization: Employing a well-designed gradient elution can effectively separate the analyte from early or late-eluting matrix components.[11][12]
-
Column Choice: Using high-efficiency columns, such as those in UPLC® systems, can provide better resolution and separate the analyte peak from interferences more effectively.[8]
Experimental Protocols & Data
Protocol 1: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)
-
Preparation of Set A (Analyte in Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Preparation of Set B (Post-Extraction Spike):
-
Select at least six different lots of blank biological matrix.
-
Extract the blank matrix using your established sample preparation protocol.
-
Spike the resulting clean extract with this compound to achieve the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): This requires a third set (Set C) where the matrix is spiked before extraction. RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Typical Phospholipid Removal | Analyte Recovery | Throughput | Potential for Matrix Effect |
| Protein Precipitation (PPT) | Low | High | High | High[8] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Medium | Medium to Low[3][8] |
| Solid-Phase Extraction (SPE) | High | Good to High | Medium | Low[7][8] |
| Phospholipid Removal Plates | Very High | High | High | Very Low[4] |
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol for a mixed-mode SPE cartridge and should be optimized for the specific application.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove lipids.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: Principle of SIL-IS for matrix effect compensation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for the purification of Luteolin-4'-o-glucoside from crude extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Luteolin-4'-o-glucoside from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying this compound from crude plant extracts?
A1: The purification of this compound typically involves a multi-step approach combining different chromatographic techniques. A common workflow includes initial extraction with a suitable solvent, followed by preliminary purification using macroporous resin or polyamide column chromatography to remove major classes of impurities. Further purification to achieve high purity is often accomplished using methods like Sephadex LH-20 chromatography or High-Speed Counter-Current Chromatography (HSCCC).
Q2: How do I choose the right extraction solvent for this compound?
A2: this compound is a flavonoid glycoside, making it more polar than its aglycone, luteolin. Therefore, polar solvents are generally effective for its extraction. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are widely used. The choice of solvent may also depend on the plant matrix and the presence of other compounds. It is advisable to perform small-scale trial extractions with different solvents to determine the optimal conditions for your specific sample.
Q3: What is the purpose of using macroporous resin chromatography in the initial purification step?
A3: Macroporous resin chromatography is an effective technique for the initial enrichment of flavonoids from crude extracts.[1] These resins have a porous structure and a large surface area, allowing them to adsorb molecules based on polarity and molecular size.[2] For flavonoid glycosides like this compound, moderately polar resins are often used to adsorb the target compound while allowing more polar impurities (like sugars and some organic acids) and less polar compounds (like chlorophylls and lipids) to be washed away.[2][3]
Q4: Can I use polyamide column chromatography instead of macroporous resin?
A4: Yes, polyamide column chromatography is another excellent choice for the preliminary purification of flavonoids.[4] The separation mechanism is based on the formation of hydrogen bonds between the amide groups of the polyamide and the hydroxyl groups of the flavonoids.[4] It is particularly effective in separating flavonoids from other phenolic compounds.[5]
Q5: What is the role of Sephadex LH-20 chromatography in the purification process?
A5: Sephadex LH-20 is a size-exclusion chromatography medium that is also capable of partition and adsorption chromatography. It is widely used for the fine purification of flavonoids.[6] It can effectively separate flavonoid glycosides from each other and from other small molecules based on differences in their molecular size and polarity.[6][7]
Q6: When should I consider using High-Speed Counter-Current Chromatography (HSCCC)?
A6: HSCCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation of natural products.[8] It avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation of the sample.[8] HSCCC is an excellent option for the final purification step to obtain high-purity this compound, especially when dealing with complex mixtures or when high recovery is crucial.[9]
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Inappropriate resin type (polarity). 2. Suboptimal loading conditions (pH, concentration, flow rate). 3. Inefficient elution (solvent type, concentration, volume). | 1. Test resins with different polarities (e.g., AB-8, D101) to find the one with the best adsorption and desorption characteristics for your target.[10] 2. Adjust the pH of the sample solution; for flavonoids, a slightly acidic pH can improve adsorption. Optimize the sample concentration and loading flow rate to ensure sufficient interaction time with the resin.[10] 3. Perform a gradient elution with increasing concentrations of ethanol (e.g., 30%, 60%, 90%) to determine the optimal concentration for eluting this compound. Ensure a sufficient volume of eluent is used.[10] |
| Low Purity: Co-elution of Impurities | 1. Similar polarity of impurities and the target compound. 2. Overloading of the column. 3. Inadequate washing step. | 1. Introduce a stepwise elution with finer increments in solvent polarity to improve separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Increase the volume of the washing solvent (e.g., water or low-concentration ethanol) to remove more of the weakly bound impurities before eluting the target compound.[2] |
| Column Clogging or High Backpressure | 1. Particulate matter in the crude extract. 2. High viscosity of the sample solution. | 1. Filter the crude extract through a fine filter paper or a membrane filter before loading it onto the column. 2. Dilute the sample to reduce its viscosity. |
Polyamide Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Irreversible Adsorption of this compound | Strong hydrogen bonding between the flavonoid and the polyamide. | Use a more polar eluent or add a small amount of a competitive hydrogen-bonding agent like ammonia to the mobile phase to disrupt the strong interactions. |
| Co-elution with Phenolic Acids | Similar binding affinities of phenolic acids and flavonoid glycosides to polyamide. | After loading the sample, wash the column extensively with water to remove the more polar phenolic acids before starting the gradient elution for flavonoids.[11][12] |
| Band Broadening and Poor Resolution | 1. Improperly packed column. 2. Too high a flow rate. | 1. Ensure the polyamide is fully swollen and packed uniformly in the column to avoid channeling. 2. Reduce the elution flow rate to allow for better equilibration between the mobile and stationary phases. |
Sephadex LH-20 Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inadequate Separation of this compound from Similar Glycosides | Insufficient resolution of the column. | 1. Use a longer column to increase the separation path length. 2. Optimize the mobile phase. While methanol is commonly used, trying different solvents or solvent mixtures (e.g., ethanol, methanol-water mixtures) can alter the selectivity.[4] |
| Sample Precipitation on the Column | Low solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before loading. If necessary, use a slightly stronger (more polar) solvent for dissolution, but keep the volume to a minimum. |
| Swelling or Shrinking of the Gel Bed | Changing the solvent polarity during the run. | Equilibrate the column thoroughly with the starting mobile phase. If a gradient is necessary, ensure it is gradual to prevent drastic changes in the gel bed volume. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution or No Separation | Inappropriate two-phase solvent system (unfavorable partition coefficient, K). | The partition coefficient (K) is critical for successful HSCCC separation.[13] Systematically test different solvent systems to find one where the K value for this compound is between 0.5 and 2. A common system for flavonoid glycosides is a mixture of n-hexane, ethyl acetate, methanol, and water.[8] |
| Loss of Stationary Phase | 1. Incorrect flow direction. 2. Too high a flow rate. 3. Emulsification of the two phases. | 1. Ensure the mobile phase is pumped in the correct direction (head-to-tail or tail-to-head) depending on which phase is heavier. 2. Reduce the flow rate of the mobile phase. 3. Allow the solvent system to fully equilibrate before use. If emulsification persists, consider modifying the solvent system. |
| Low Sample Loading Capacity | High concentration of the target compound leading to precipitation. | Dissolve the sample in a mixture of both the upper and lower phases to improve solubility and prevent precipitation during injection. |
Data Presentation
Table 1: Comparison of Purification Methods for Flavonoids (General)
| Purification Method | Typical Purity Increase (Fold) | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages | Reference |
| Macroporous Resin (AB-8) | ~5 | ~85 | High adsorption capacity, simple operation, low cost. | Moderate selectivity. | [10] |
| Macroporous Resin (D101) | ~3.4 | - | Good for initial cleanup. | May require further purification steps. | [3] |
| Polyamide Resin | ~2.3 | - | Excellent for separating flavonoids from other phenolics. | Can have strong adsorption, leading to lower recovery. | [5] |
| Macroporous Resin + Polyamide | ~4.6 | - | Combines the advantages of both for higher purity. | More complex, multi-step process. | [3] |
| Sephadex LH-20 | - | - | Good for separating structurally similar flavonoids. | Can be slow, lower loading capacity. | [6] |
| HSCCC | - | High | No irreversible adsorption, high recovery, good for preparative scale. | Requires specialized equipment, solvent system optimization can be time-consuming. | [8] |
Note: The values presented are for total flavonoids and may vary for specific compounds like this compound depending on the crude extract's complexity.
Experimental Protocols
Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8 or D101) in ethanol for 24 hours to swell and remove any residual monomers. Then, wash thoroughly with deionized water until the effluent is clear.[2]
-
Column Packing: Prepare a slurry of the pre-treated resin in deionized water and pour it into a glass column. Allow the resin to settle, ensuring a uniform and compact bed.
-
Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it.
-
Sample Loading: Dissolve the crude extract in a small amount of the mobile phase (e.g., water or a low percentage of ethanol). Filter the sample to remove any particulates. Load the sample onto the column at a controlled flow rate (e.g., 1-2 BV/h).[10]
-
Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of aqueous ethanol (e.g., 30%, 60%, 90% ethanol). Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound.[10]
-
Regeneration: After elution, regenerate the resin by washing with a high concentration of ethanol followed by deionized water.
Polyamide Column Chromatography
-
Polyamide Preparation: Swell the polyamide powder in the initial mobile phase (e.g., water or a low-concentration ethanol solution) for several hours.
-
Column Packing: Pack the column with the swollen polyamide slurry, ensuring a homogenous bed.
-
Equilibration: Equilibrate the column with the starting mobile phase until the baseline is stable.
-
Sample Loading: Dissolve the extract (pre-purified by macroporous resin or a crude extract) in the mobile phase and apply it to the column.
-
Elution: Begin elution with a low-polarity solvent (e.g., water) and gradually increase the polarity by adding ethanol or methanol. A common gradient is from 100% water to 100% ethanol. Collect fractions and analyze for the presence of this compound.
-
Regeneration: Wash the column with a strong solvent like acetone or an alkaline solution to remove all adsorbed compounds, followed by water until neutral.
Sephadex LH-20 Column Chromatography
-
Gel Swelling: Swell the Sephadex LH-20 gel in the chosen mobile phase (typically methanol or ethanol) for at least 3 hours.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with a pump at a low flow rate.
-
Equilibration: Equilibrate the column with the mobile phase for at least 2 column volumes.
-
Sample Application: Dissolve the partially purified fraction containing this compound in a minimal amount of the mobile phase and carefully apply it to the top of the gel bed.
-
Elution: Elute the sample with the mobile phase at a constant, slow flow rate. Collect small fractions and monitor them by TLC or HPLC to isolate the pure this compound.
High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: Prepare a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water in various ratios). Determine the partition coefficient (K) of this compound in this system. The optimal K value is typically between 0.5 and 2.
-
Apparatus Preparation: Fill the HSCCC column with the stationary phase.
-
Equilibration: Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the outlet).
-
Sample Injection: Dissolve the sample in a small volume of a mixture of the upper and lower phases and inject it into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at the outlet. Monitor the fractions for the presence of the target compound.
-
Recovery of Stationary Phase: After the separation is complete, the stationary phase can be pushed out of the column to recover any remaining compounds.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: A logical approach to troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Sephadex LH-20 Column Chromatography for Separation and Purification of Flavonoids in Artemisia selengensis Turcz [spkx.net.cn]
- 8. mdpi.com [mdpi.com]
- 9. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method to optimize the HSCCC two-phase solvent system by predicting the partition coefficient for target compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Related Flavonoids
Welcome to the technical support center for flavonoid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of quantifying structurally similar flavonoids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your flavonoid quantification experiments.
Question: I am observing poor chromatographic resolution between flavonoid isomers (e.g., quercetin and its glycosides). How can I improve their separation?
Answer:
Co-elution of flavonoid isomers is a common challenge in liquid chromatography (LC). Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Composition: The choice of organic solvent and its gradient can significantly impact resolution. Acetonitrile is often preferred over methanol for better separation of flavonoid isomers due to its higher elution strength.[1] A gradient elution starting with a high percentage of aqueous phase and gradually increasing the organic phase can effectively separate compounds with different polarities.
-
Additives: Incorporating small percentages of acids, such as formic acid or acetic acid (e.g., 0.1% v/v), into the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[1]
-
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease mobile phase viscosity and enhance mass transfer, often leading to sharper peaks and better resolution.[1] However, be mindful of the thermal stability of your analytes.
-
Select an Appropriate Stationary Phase:
-
C18 Columns: Reversed-phase C18 columns are widely used for flavonoid separation.[2][3][4]
-
Specialty Columns: For particularly challenging separations, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative retention mechanisms.
-
-
Employ Multi-dimensional Chromatography: In complex cases, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and resolving power.
Experimental Workflow for Optimizing Flavonoid Separation
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of the Analytical Method for the Determination of Flavonoids in Broccoli | Semantic Scholar [semanticscholar.org]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Method validation challenges for Luteolin-4'-o-glucoside analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges encountered during the analysis of Luteolin-4'-o-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent analytical techniques for the quantification of this compound and related flavonoids are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or UV-Vis spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC).[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for its higher sensitivity and selectivity, often utilizing an electrospray ionization (ESI) source.[1]
Q2: How should I properly handle and store this compound reference standards?
A2: this compound reference standards are typically supplied as a neat powder. It is recommended to store the standard in a dry, dark place at a temperature of 2-8°C.[3] For preparing stock solutions, follow the supplier's instructions, which may involve dissolving the compound in a suitable solvent like methanol.
Q3: What are the key considerations for sample preparation when analyzing this compound from plant matrices?
A3: The choice of extraction method and solvent is critical and depends on the plant material. Common extraction techniques include maceration, Soxhlet, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[4] Methanol is frequently used as an extraction solvent and has been shown to be efficient for extracting luteolin and its glycosides.[5] The stability of the analyte during extraction should be considered; for instance, prolonged exposure to high temperatures can lead to degradation.
Q4: My this compound peak shows poor resolution and tailing in my HPLC chromatogram. What could be the cause?
A4: Poor peak shape for this compound can be attributed to several factors. One common issue is the mobile phase composition. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of the phenolic hydroxyl groups. Also, ensure that the column is properly conditioned and has not degraded. A C18 or phenyl-hexyl column is often used for the separation of flavonoids.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction method. Consider using techniques like ultrasound-assisted or microwave-assisted extraction.[4] Experiment with different solvents; methanol has been shown to be effective.[5] Ensure the solvent-to-sample ratio is adequate. |
| Degradation of this compound during sample processing. | Minimize exposure to high temperatures and light. Work with cooled samples and use amber vials. Assess the stability of the analyte under your extraction and storage conditions. | |
| Poor Peak Shape (Tailing, Broadening) | Inappropriate mobile phase pH. | Add a small percentage of an acidifier (e.g., 0.1% formic acid or acetic acid) to the aqueous component of your mobile phase to suppress silanol interactions and improve peak symmetry. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contaminated or old column. | Flush the column with a strong solvent or replace it if necessary. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector. | Filter all solvents before use. Purge the HPLC system thoroughly. Clean the detector cell according to the manufacturer's instructions. |
| Inconsistent mobile phase composition. | Ensure proper mixing of the mobile phase components. Use a high-quality gradient mixer if performing a gradient elution. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant and stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-degassed. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
General HPLC-DAD Method for this compound Analysis
This protocol provides a general starting point. Optimization will be required based on your specific instrument and sample matrix.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection (DAD) is recommended to monitor multiple wavelengths. The characteristic UV absorption maxima for luteolin and its glycosides are typically around 254 nm and 350 nm.[1]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
Sample Extraction from Plant Material
-
1. Preparation: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) and grind it into a fine powder.
-
2. Extraction:
-
Maceration: Suspend a known amount of the powdered plant material (e.g., 1 g) in a suitable solvent (e.g., 20 mL of methanol) and stir for a specified period (e.g., 24 hours) at room temperature.
-
Ultrasound-Assisted Extraction (UAE): Place the suspension from the maceration step in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).
-
-
3. Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of luteolin and its glycosides from various studies. Note that these values can vary depending on the specific method and instrumentation used.
| Parameter | Luteolin | Luteolin Glycosides | Reference |
| Linearity Range | 0.0172–0.0976 µg | - | [1] |
| 1.54–24.72 µg/mL | - | [1] | |
| LOD (Limit of Detection) | 2.36 ng | - | [1] |
| 0.19 µg/mL | - | [1] | |
| LOQ (Limit of Quantitation) | 7.55 ng | - | [1] |
| 0.58 µg/mL | - | [1] | |
| Recovery | 98.4% - 99.2% | - | [1] |
| 99.9% | - | [1] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for poor HPLC peak shape.
Signaling Pathway Inhibition by this compound
This compound has been identified as an inhibitor of Interleukin-5 (IL-5) bioactivity.[7] IL-5 is a key cytokine involved in the maturation, differentiation, and activation of eosinophils, which play a crucial role in allergic inflammation.
Caption: IL-5 signaling inhibition by this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extrasynthese.com [extrasynthese.com]
- 4. Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Activity of Luteolin-4'-O-Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of Luteolin-4'-O-glucoside and its alternatives. The data presented is compiled from various preclinical studies to offer an objective overview of its therapeutic potential.
Executive Summary
This compound, a flavonoid glycoside, is investigated for its anti-inflammatory properties. This guide compares its activity with its aglycone, Luteolin, another flavonoid Quercetin, and the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While direct in vivo quantitative data for this compound is limited, studies on structurally similar luteolin glycosides and its aglycone, Luteolin, provide significant insights. Existing evidence suggests that Luteolin exhibits potent anti-inflammatory effects across various in vivo models, and while its glycosides are also active, they may be less potent than the aglycone form.
Comparative Performance Data
The following tables summarize the quantitative data from various in vivo anti-inflammatory models.
Table 1: Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Luteolin-5-O-glucoside * | 50 mg/kg | Oral | 4 | 65.34 | [1] |
| 100 mg/kg | Oral | 4 | 48.31 | [1] | |
| Luteolin | 10 mg/kg | Oral | 4 | ~50 | [2] |
| 50 mg/kg | Oral | 4 | ~70 | [2] | |
| Quercetin | 10 mg/kg | Oral | 4 | Significant Reduction | |
| Indomethacin | 5 mg/kg | Intraperitoneal | 4 | ~45-55 | |
| 10 mg/kg | Oral | 4 | Significant Reduction |
*Data for Luteolin-5-O-glucoside is used as a surrogate for the structurally similar this compound.
Table 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
| Compound | Dose | Route of Administration | Parameter | Reduction vs. LPS Control | Reference |
| Luteolin | 35 µmol/kg | Intraperitoneal | Lung Edema | Significant | [3] |
| 70 µmol/kg | Intraperitoneal | Lung Edema | Significant | [3] | |
| 70 µmol/kg | Intraperitoneal | TNF-α in BALF | Significant | [4] | |
| 70 µmol/kg | Intraperitoneal | IL-6 in BALF | Significant | [4] | |
| 70 µmol/kg | Intraperitoneal | MPO activity | Significant | [4] | |
| Scolymoside * | Not specified | Not specified | Leukocyte migration | Suppressed | [5] |
*Scolymoside is another name for Luteolin-7-O-glucoside, used here as a surrogate.
Table 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
| Compound | Dose | Route of Administration | Key Findings | Reference |
| Luteolin | 25 mg/kg | Not specified | Ameliorated systemic UC symptoms, reduced systemic inflammatory response, repaired colonic barrier function. | [6][7] |
| 20 mg/kg & 50mg/kg | Not specified | Attenuated Disease Activity Index, colon shortening, and histological damage. Decreased iNOS, TNF-α, and IL-6 expression. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: Test compounds (this compound, Luteolin, Quercetin) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The standard group receives Indomethacin, and the control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 ml of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume of the test group, and Vc is the mean paw volume of the control group.
-
Biochemical Analysis: After the final measurement, animals can be euthanized, and paw tissue collected for the analysis of inflammatory markers like TNF-α, IL-6, MPO, and COX-2 using ELISA and Western blotting.
LPS-Induced Acute Lung Injury (ALI)
This model is used to study the pathogenesis of ALI and to evaluate potential therapeutic agents.
-
Animals: Male C57BL/6 or BALB/c mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal injection, one hour before LPS challenge.
-
Induction of ALI: Mice are anesthetized, and a specific dose of LPS (e.g., 5 mg/kg) in sterile saline is instilled intratracheally or intranasally. Control animals receive saline only.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid (BALF).
-
Analysis of BALF: The BALF is centrifuged, and the supernatant is used to measure total protein concentration (as an indicator of vascular permeability) and levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA. The cell pellet is used for total and differential leukocyte counts.
-
Lung Tissue Analysis: Lung tissue is collected to assess lung wet-to-dry weight ratio (for edema), myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and for histopathological examination (H&E staining). Gene and protein expression of inflammatory mediators (e.g., COX-2, iNOS) can be analyzed by RT-PCR and Western blotting.
DSS-Induced Colitis
This is a widely used model for studying inflammatory bowel disease (IBD).
-
Animals: C57BL/6 mice are frequently used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.
-
Drug Administration: The test compound is administered daily via oral gavage throughout the DSS treatment period.
-
Clinical Assessment: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the treatment period, mice are euthanized. The colon is excised, and its length is measured.
-
Histopathological Analysis: A section of the colon is fixed in formalin for histological scoring of inflammation severity and tissue damage.
-
Biochemical Analysis: Colon tissue homogenates are used to measure MPO activity and the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of Luteolin and its glycosides are primarily attributed to their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow
The general workflow for evaluating the in vivo anti-inflammatory activity of a test compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin Suppresses Inflammatory Mediator Expression by Blocking the Akt/NFκB Pathway in Acute Lung Injury Induced by Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin attenuates the pulmonary inflammatory response involves abilities of antioxidation and inhibition of MAPK and NFκB pathways in mice with endotoxin-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of vicenin-2 and scolymoside in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin Alleviates Ulcerative Colitis in Mice by Modulating Gut Microbiota and Plasma Metabolism [mdpi.com]
- 7. Luteolin Alleviates Ulcerative Colitis in Mice by Modulating Gut Microbiota and Plasma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical evidence for luteolin in ulcerative colitis: a meta-analysis and systematic review [frontiersin.org]
A Comparative Analysis of the Bioavailability of Luteolin-4'-o-glucoside versus Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of Luteolin-4'-o-glucoside and its aglycone form, Luteolin. The information presented herein is a synthesis of findings from various preclinical studies, aimed at informing research and development in the fields of pharmacology and therapeutics. While direct comparative in vivo pharmacokinetic data for this compound versus Luteolin is limited, this guide consolidates available data, including that of other luteolin glycosides, to provide a comprehensive overview.
Executive Summary
Luteolin, a flavonoid with demonstrated anti-inflammatory, antioxidant, and anticancer properties, exhibits poor oral bioavailability, which limits its therapeutic potential.[1] Glycosylation, a common modification of flavonoids in nature, can significantly impact their absorption, metabolism, and overall bioavailability. This guide examines the available evidence comparing the bioavailability of this compound to that of Luteolin. In general, flavonoid glycosides are hydrolyzed to their aglycone form (luteolin) by intestinal enzymes before absorption.[2][3] However, the efficiency of this hydrolysis and subsequent absorption can be influenced by the type and position of the sugar moiety.
Quantitative Data Comparison
Due to the lack of a head-to-head in vivo study directly comparing the pharmacokinetics of this compound and Luteolin, this section presents data from an in vitro study on Luteolin-4'-o-glucosides and an in vivo study comparing Luteolin with a different glycoside, Luteolin-7-O-glucoside, to illustrate the potential impact of glycosylation.
Table 1: In Vitro Comparison of Luteolin-4'-o-glucosides and Luteolin
| Compound | Water Solubility | Digestive Stability | Aglycone-Releasing Ability | Intracellular Antioxidant Capacity (in Caco-2 cells) |
| Luteolin | Low | - | - | High |
| Luteolin-4'-O-alpha-glucoside (L4αG) | Lower than L4βG | Lower than L4βG | Lower than L4βG | Most effective |
| Luteolin-4'-O-beta-glucoside (L4βG) | Higher than L4αG | Higher than L4αG | Higher than L4αG | Less effective than L4αG |
Source: Adapted from an in vitro study investigating the bioaccessibility and antioxidant capacity of luteolin and its 4'-O-glucosides.[4][5]
Table 2: In Vivo Pharmacokinetic Parameters of Luteolin vs. Luteolin-7-O-glucoside in Rats (Oral Administration)
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Luteolin | 100 mg/kg | - | - | 611 ± 89 (min·µg/mL) | 26 ± 6 |
| Luteolin-7-O-glucoside | 1 g/kg | - | - | 2109 ± 350 (min·µg/mL) | ~10 ± 2 |
Note: The AUC values are presented as reported in the original source and have different units. A direct comparison of the numerical values should be made with caution due to the differing units and doses. The key takeaway is the reported oral bioavailability.[3]
Experimental Protocols
The following methodologies are representative of the experimental designs used to assess the bioavailability of flavonoids like Luteolin and its glycosides.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.[6]
-
Drug Administration: Luteolin or its glycoside is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[6] The suspension is administered orally via gavage at a specified dose (e.g., 50 mg/kg).[7]
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after oral administration.[6] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent like methanol or acetonitrile.[6] To measure total luteolin (aglycone + conjugates), samples may be incubated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.
-
Analytical Method: The concentrations of luteolin and its metabolites in the plasma samples are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[6][8][9]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis.
In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer that mimics the intestinal barrier.
-
Transport Experiment: The test compound (Luteolin or this compound) is added to the apical (AP) side of the Caco-2 cell monolayer. Samples are collected from the basolateral (BL) side at various time points.
-
Analysis: The concentration of the compound and its metabolites in the basolateral samples is determined by HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Visualizations
Experimental Workflow
Figure 1: Generalized workflow for in vivo and in vitro bioavailability studies.
Metabolic Pathway of Luteolin
Luteolin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, after absorption.
Figure 2: Simplified metabolic pathway of this compound.
Discussion and Conclusion
The available data, although not providing a direct head-to-head in vivo comparison, suggests that the glycosylation of luteolin plays a crucial role in its bioavailability. The in vitro study on Luteolin-4'-o-glucosides indicates that the stereochemistry of the glycosidic bond (alpha vs. beta) can influence water solubility, digestive stability, and the rate of hydrolysis to the active aglycone.[4][5] Interestingly, the form with lower stability (L4αG) showed higher intracellular antioxidant activity, suggesting that efficient release of the aglycone within the target cells might be a key factor.[4]
The in vivo data for Luteolin-7-O-glucoside indicates a lower oral bioavailability compared to luteolin aglycone.[3] This could be attributed to incomplete hydrolysis of the glycoside in the intestine or less efficient absorption of the released aglycone. It is important to note that these findings for the 7-O-glucoside may not be directly extrapolated to the 4'-o-glucoside, as the position of the sugar moiety can affect enzymatic cleavage.
Luteolin itself undergoes extensive first-pass metabolism, primarily glucuronidation and sulfation, which results in low levels of the free aglycone in systemic circulation.[10][11] The primary circulating forms are glucuronidated and sulfated conjugates.[10] Some of these metabolites may retain biological activity or can be deconjugated at the site of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in in vitro bioavailability, bioaccessibility, and antioxidant capacity depending on linkage type of luteolin 4'-O-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and determination of major flavonoids in rat urine by HPLC-UV and HPLC-MS methods following oral administration of Dalbergia odorifera extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and determination of major flavonoids in rat serum by HPLC-UV and HPLC-MS methods following oral administration of Dalbergiaodorifera extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antioxidant potential of Luteolin-4'-o-glucoside and its aglycone.
For researchers, scientists, and drug development professionals, understanding the nuances of a compound's bioactivity is paramount. This guide provides a detailed comparison of the antioxidant potential of Luteolin-4'-o-glucoside and its aglycone, luteolin, supported by experimental data and methodologies.
Executive Summary
Luteolin, a naturally occurring flavonoid, is well-regarded for its antioxidant properties. However, in its natural form, it often exists as a glycoside, such as this compound. The sugar moiety in the glycoside can significantly impact its bioavailability and, consequently, its antioxidant efficacy. This guide delves into the comparative antioxidant potential of this compound and luteolin, revealing that while the aglycone may exhibit superior activity in direct chemical assays, the glycoside form demonstrates potent intracellular antioxidant effects, primarily through the activation of endogenous antioxidant systems.
Data Presentation: A Comparative Overview
| Assay | Compound | Result (IC50) | Reference |
| DPPH Radical Scavenging Activity | Luteolin | 13.2 ± 0.18 µM | [1] |
| Luteolin | 2.099 µg/mL | [2] | |
| This compound | Data not available in comparative studies | ||
| ABTS Radical Scavenging Activity | Luteolin | 17.3 ± 0.82 µM | [1] |
| Luteolin | 0.59 µg/mL | [2] | |
| This compound | Data not available in comparative studies | ||
| Cellular Antioxidant Activity (CAA) in H2O2-induced Caco-2 cells | Luteolin | Less effective than L4αG | [3] |
| Luteolin-4'-o-alpha-glucoside (L4αG) | Most effective in alleviating intracellular oxidative stress | [3] | |
| Luteolin-4'-o-beta-glucoside (L4βG) | Less effective than L4αG | [3] |
Key Findings:
-
Cellular Assays: In a cellular context, Luteolin-4'-o-alpha-glucoside (L4αG) was found to be more effective at mitigating intracellular oxidative stress in Caco-2 cells compared to both luteolin and Luteolin-4'-o-beta-glucoside (L4βG).[3] This suggests that the glycoside form may possess superior cellular uptake and/or the ability to activate endogenous antioxidant defense mechanisms.[3]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound and luteolin) at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A defined volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM) to generate the ABTS radical cation, test compounds at various concentrations, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation is pre-generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
A defined volume of the test compound is added to the diluted ABTS•+ solution.
-
The absorbance is measured after a set incubation time (e.g., 6 minutes).
-
-
Data Analysis: The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.
-
Cell Line: Human colon adenocarcinoma cells (Caco-2).
-
Reagents: Caco-2 cells, cell culture medium, 2',7'-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe, an oxidant such as hydrogen peroxide (H2O2), and the test compounds.
-
Procedure:
-
Caco-2 cells are seeded in a multi-well plate and allowed to adhere and grow.
-
The cells are then treated with the test compounds (this compound and luteolin) at various concentrations.
-
After an incubation period, the cells are loaded with the DCFH-DA probe.
-
Oxidative stress is induced by adding H2O2.
-
The fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS), is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. A lower area under the curve indicates higher antioxidant activity.
Mandatory Visualization
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Nrf2 Signaling Pathway in Antioxidant Response
Caption: Nrf2-mediated antioxidant signaling pathway.
Conclusion
The available evidence suggests a compelling difference in the antioxidant mechanisms of this compound and its aglycone, luteolin. While luteolin exhibits strong direct radical scavenging activity in chemical assays, this compound, particularly the alpha anomer, demonstrates superior efficacy in a cellular environment.[3] This enhanced intracellular activity is likely attributable to its ability to activate the Nrf2 signaling pathway, leading to the upregulation of a suite of endogenous antioxidant enzymes.[3]
For drug development professionals, these findings highlight the importance of considering not just the intrinsic antioxidant capacity of a compound but also its cellular uptake, metabolism, and its ability to modulate cellular defense mechanisms. The glycosidic form of luteolin, while potentially less potent in simple chemical tests, may offer a more effective strategy for enhancing cellular resilience against oxidative stress in vivo. Further research directly comparing the in vitro and cellular antioxidant activities of this compound and luteolin in a comprehensive panel of assays is warranted to fully elucidate their respective therapeutic potential.
References
A Comparative Analysis of Luteolin-4'-o-glucoside and Monoclonal Antibody IL-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavonoid Luteolin-4'-o-glucoside and currently approved monoclonal antibody-based Interleukin-5 (IL-5) inhibitors. The content herein is intended to provide an objective overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, supported by available data.
Introduction to IL-5 Inhibition
Interleukin-5 (IL-5) is a key cytokine responsible for the differentiation, maturation, recruitment, activation, and survival of eosinophils, a type of white blood cell implicated in the pathogenesis of various inflammatory conditions, most notably eosinophilic asthma.[1][2] Consequently, the inhibition of the IL-5 signaling pathway presents a targeted therapeutic strategy for managing these diseases. This has led to the development of several monoclonal antibodies that effectively neutralize IL-5 or its receptor. Concurrently, natural compounds such as this compound have demonstrated potential in modulating IL-5 bioactivity, offering an alternative therapeutic avenue.
Mechanisms of Action
The IL-5 inhibitors discussed in this guide employ distinct mechanisms to disrupt the IL-5 signaling cascade.
This compound: This flavonoid has been shown to inhibit IL-5 bioactivity.[3] While the precise molecular mechanism is not fully elucidated, evidence suggests that luteolin, the aglycone of this compound, can modulate inflammatory pathways by inhibiting transcription factors such as NF-κB and the JAK/STAT signaling pathway, which are known to be involved in cytokine signaling.[4][5][6] It is plausible that this compound exerts its effects by interfering with these downstream signaling events following IL-5 receptor activation.
Mepolizumab and Reslizumab: These are humanized monoclonal antibodies that function by directly binding to circulating IL-5.[7] This neutralization prevents IL-5 from interacting with the alpha subunit of its receptor (IL-5Rα) on the surface of eosinophils, thereby inhibiting the downstream signaling cascade that promotes eosinophil function and survival.[7]
Benralizumab: In contrast to the other monoclonal antibodies, benralizumab is a humanized, afucosylated monoclonal antibody that specifically targets and binds to the IL-5Rα.[8] This binding not only blocks IL-5 from activating its receptor but also induces apoptosis of eosinophils and basophils through antibody-dependent cell-mediated cytotoxicity (ADCC), a process enhanced by its afucosylation.[8][9]
Signaling Pathway Overview
The following diagram illustrates the IL-5 signaling pathway and the points of intervention for each inhibitor.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for the in vitro efficacy of this compound and the monoclonal antibody inhibitors. It is important to note that these values are derived from different studies and assay methodologies, which may not be directly comparable.
| Inhibitor | Target | Assay Type | IC50 / EC50 / Kd | Reference(s) |
| This compound | IL-5 Bioactivity | IL-5-dependent Proliferation | IC50: 3.7 µM | [3] |
| Mepolizumab | IL-5 | IL-5-dependent Cell Proliferation | IC50: ~286.5 pM | [10] |
| IL-5 Binding (Biacore) | Kd: 1170 pM | [11] | ||
| Reslizumab | IL-5 | IL-5-dependent Cell Proliferation | IC50: ~91.1 pM | [10] |
| IL-5 Binding (Biacore) | Kd: 109 pM | [11] | ||
| Benralizumab | IL-5Rα | IL-5-induced Cell Proliferation | IC50: 0.3 nM | [12] |
| Eosinophil Apoptosis (ADCC) | EC50: 0.9 pM | [13] | ||
| IL-5Rα Binding | Kd: 11 pM | [9] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Kd: Dissociation constant.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to evaluate IL-5 inhibition.
Protocol 1: IL-5 Dependent Cell Proliferation Assay (Representative for this compound and Monoclonal Antibodies)
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-5 for growth. The human erythroleukemic cell line, TF-1, which expresses the IL-5 receptor, is commonly used for this purpose.[14][15][16]
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Recombinant human IL-5 (rhIL-5)
-
This compound or monoclonal antibody inhibitor
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain TF-1 cells in culture medium supplemented with a low concentration of a growth factor such as GM-CSF. Prior to the assay, wash the cells to remove the growth factor.
-
Cell Seeding: Seed the washed TF-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.[15]
-
Inhibitor Treatment: Add varying concentrations of the test inhibitor (this compound or monoclonal antibody) to the wells. Include a vehicle control (e.g., DMSO for this compound) and a no-inhibitor control.
-
IL-5 Stimulation: Add a predetermined optimal concentration of rhIL-5 to all wells except for the negative control wells (which receive medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[14]
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (IL-5 stimulated cells without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (for Benralizumab)
This assay evaluates the ability of benralizumab to induce the killing of eosinophils by natural killer (NK) cells.[13]
Materials:
-
Human peripheral blood eosinophils (isolated from healthy donors)
-
Human NK cells (isolated from healthy donors)
-
Benralizumab
-
Control antibody (e.g., fucosylated parental αIL-5Rα mAb)
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V staining)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate eosinophils and NK cells from human peripheral blood.
-
Co-culture: Co-culture the isolated eosinophils and NK cells at an appropriate effector-to-target ratio.
-
Antibody Treatment: Add varying concentrations of benralizumab or the control antibody to the co-culture.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.
-
Apoptosis Staining: Stain the cells with Annexin V and a dead cell marker (e.g., propidium iodide) according to the apoptosis kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic eosinophils.
-
Data Analysis: Determine the EC50 value for eosinophil apoptosis by plotting the percentage of apoptotic eosinophils against the benralizumab concentration.
Conclusion
The landscape of IL-5 inhibition offers a spectrum of therapeutic modalities, from small molecule natural products to highly specific monoclonal antibodies. This compound presents an interesting profile with a demonstrated ability to inhibit IL-5 bioactivity in vitro, potentially through the modulation of intracellular signaling pathways such as NF-κB and JAK/STAT. However, further research is required to fully elucidate its precise mechanism of action and to establish its in vivo efficacy and safety.
In contrast, the monoclonal antibodies mepolizumab, reslizumab, and benralizumab are well-characterized biologics with proven clinical efficacy in the treatment of severe eosinophilic asthma. Mepolizumab and reslizumab act by neutralizing circulating IL-5, while benralizumab offers a distinct mechanism by targeting the IL-5 receptor on eosinophils, leading to their depletion via ADCC. The choice between these agents may depend on patient-specific factors and the desired level of eosinophil depletion.
This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the relative merits and mechanisms of these different IL-5 inhibitors. The provided experimental protocols and workflows serve as a reference for the design and interpretation of future studies in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lack of correlation between growth of TF-1 cells and tyrosine phosphorylation signals in response to IL-3, IL-5 and GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Perspectives of herbs and their natural compounds, and herb formulas on treating diverse diseases through regulating complicated JAK/STAT signaling [frontiersin.org]
- 7. The Comparative Effectiveness of Mepolizumab and Benralizumab in the Treatment of Eosinophilic Asthma [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Higher Binding Affinity and In Vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Higher Binding Affinity and in vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Interleukin 5 Mutant Distinguishes between Two Functional Responses in Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Synergistic Interactions of Luteolin-4'-O-glucoside with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Luteolin-4'-O-glucoside, also known as Cynaroside, with other natural compounds. Due to a lack of direct studies on this compound, this guide presents data on its aglycone, luteolin, as a proxy. The synergistic interactions are explored in the contexts of antioxidant and anti-inflammatory activities, with supporting experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of luteolin in combination with other natural compounds has been quantified in several studies. The following tables summarize the key findings, primarily focusing on antioxidant and anti-inflammatory effects. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Table 1: Synergistic Antioxidant Activity of Luteolin and Chlorogenic Acid
| Compound Combination | Experimental Model | Method | Key Findings | Reference |
| Luteolin + Chlorogenic Acid | Chemical (DPPH radical scavenging) | DPPH Assay | IC50 of Luteolin: 26.304 µg/ml. IC50 of Chlorogenic Acid: 85.529 µg/ml. A 1:1 combination of Luteolin and Chlorogenic Acid at their respective IC50 concentrations resulted in a 77.617% inhibition of DPPH radicals, which is significantly higher than the expected additive inhibition of 50%, indicating a synergistic effect. | [3] |
Table 2: Synergistic Anti-inflammatory and Anti-proliferative Activity of Luteolin and Chlorogenic Acid
| Compound Combination | Experimental Model | Method | Key Findings | Reference |
| Luteolin + Chlorogenic Acid | IL-1β-induced rat fibroblast-like synoviocytes (RSC-364 cells) | MTT Assay, Flow Cytometry, Western Blot | The combination of chlorogenic acid and luteolin synergistically inhibited the proliferation of RSC-364 cells and induced apoptosis. The apoptosis rate increased approximately 7-fold with the combination treatment compared to IL-1β induction alone. The combination also significantly decreased the expression of key proteins in the NF-κB and JAK/STAT signaling pathways. | [4] |
Table 3: Synergistic Anticancer Activity of Luteolin and Quercetin
| Compound Combination | Experimental Model | Method | Key Findings | Reference |
| Luteolin + Quercetin | Nicotine-treated MDA-MB-231 human breast cancer cells | RT-PCR, Western Blot, Soft Agar Assay | Combined treatment with low concentrations of luteolin (0.5 µM) and quercetin (0.5 µM) significantly decreased the proliferation of MDA-MB-231 cells by down-regulating α9-nAChR expression. The combination also inhibited nicotine-induced colony formation in soft agar, demonstrating a synergistic anti-proliferative effect. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Synergy
This protocol is adapted from a study on the synergistic antioxidant effect of luteolin and chlorogenic acid.[3]
Objective: To determine the free radical scavenging activity of individual compounds and their combination to assess for synergistic effects.
Materials:
-
This compound (or Luteolin)
-
Chlorogenic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or appropriate solvent for test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, chlorogenic acid, and DPPH in methanol.
-
Determination of IC50 for Individual Compounds:
-
Prepare a series of dilutions for each compound.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration that causes 50% inhibition) for each compound by plotting % inhibition against concentration.
-
-
Assessment of Synergistic Effect:
-
Prepare a combination solution with a fixed ratio of the two compounds (e.g., based on their IC50 values).
-
Prepare a series of dilutions of the combination solution.
-
Repeat the DPPH assay as described above for the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[1][2]
-
MTT Assay for Cytotoxicity and Anti-proliferative Synergy
This protocol is a general method for assessing cell viability and can be adapted to study the synergistic cytotoxic effects of this compound in combination with other compounds on cancer cell lines.[6][7][8]
Objective: To determine the effect of individual compounds and their combination on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (or Luteolin)
-
Second natural compound (e.g., Quercetin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of each compound and their combination at a fixed ratio.
-
Treat the cells with different concentrations of the individual compounds and the combination. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The synergistic effects of natural compounds often arise from their ability to modulate multiple signaling pathways. Below are diagrams illustrating a key pathway implicated in the synergistic anti-inflammatory action of luteolin and chlorogenic acid, as well as a typical experimental workflow for assessing synergy.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Synergistic inhibition of NF-κB and JAK/STAT pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. scigineblog.quora.com [scigineblog.quora.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Metabolic Profile of Luteolin-4'-o-glucoside in Rats and Humans: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of Luteolin-4'-o-glucoside, a common dietary flavonoid, in rats and humans. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion (ADME) is crucial for the preclinical evaluation and clinical development of therapeutic agents derived from this compound. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows.
Quantitative Metabolic Data
The metabolism of this compound varies significantly between rats and humans, primarily in the conjugation pathways. In rats, glucuronidation is the predominant metabolic route, whereas in humans, sulfation appears to be a more significant pathway for luteolin, the aglycone of this compound.
Table 1: Major Metabolites of this compound Identified in Rats
| Metabolite | Matrix | Method of Detection | Key Findings |
| Luteolin-3'-O-glucuronide | Plasma, Bile | LC-MS/MS | Exhibited the highest systemic exposure among detected metabolites.[1][2] |
| Luteolin-7-O-glucuronide | Plasma, Bile | LC-MS/MS | A significant glucuronide metabolite.[1][2] |
| Luteolin-4'-O-glucuronide | Plasma, Bile | LC-MS/MS | Detected as one of the main glucuronide conjugates.[1][2] |
| Chrysoeriol (Luteolin-3'-O-methyl ether) | Plasma | HPLC-MS/MS | A methylated metabolite of luteolin.[3] |
| Diosmetin (Luteolin-4'-O-methyl ether) | Plasma | HPLC-MS/MS | Another key methylated metabolite.[3] |
| Methylated Glucuronides | Plasma, Bile | LC-MS/MS | Various isomers detected, indicating interplay between glucuronidation and methylation.[1][2] |
| Free Luteolin | Plasma | HPLC-MS/MS | Present in plasma, suggesting some of the aglycone escapes intestinal and hepatic conjugation.[4] |
Table 2: Major Metabolites of Luteolin Identified in Humans
Note: Data for direct human metabolism of this compound is limited. The following data is based on the administration of luteolin aglycone, which is the initial product of this compound hydrolysis in the gut.
| Metabolite | Matrix | Method of Detection | Key Findings |
| Luteolin-3'-O-sulfate | Plasma | LC-MS | The major metabolite identified in human plasma after oral administration of luteolin aglycone, highlighting a key species difference.[5] |
| Luteolin Glucuronides | Plasma | LC-MS | Also detected, but sulfated conjugates appear to be more prominent compared to rats.[5] |
| Free Luteolin | Serum | HPLC | Detected in human serum after ingestion of luteolin.[4] |
| Luteolin Monoglucuronide | Serum | HPLC | Found in human serum, indicating glucuronidation also occurs.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in the metabolic profiling of this compound.
In Vivo Animal Studies (Rats)
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Administration: this compound is administered orally via gavage. The compound is typically dissolved or suspended in a vehicle like a 0.5% carboxymethyl cellulose (CMC) solution. Doses can range from 10 to 100 mg/kg body weight.
-
Sample Collection: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces are collected over 24 or 48 hours using metabolic cages. For bile collection, rats undergo bile duct cannulation.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent like methanol or acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase for analysis.
-
Analytical Method (HPLC-MS/MS):
-
Chromatography: Separation is achieved on a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is commonly used with a mixture of water (often containing a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in the negative ion mode. Multiple reaction monitoring (MRM) is used for quantification of the parent compound and its metabolites.
-
Human Clinical Studies
-
Study Design: Human studies are typically designed as randomized, controlled trials.
-
Participants: Healthy adult volunteers are recruited.
-
Intervention: Participants receive a single oral dose of this compound or the aglycone, luteolin.
-
Sample Collection: Blood samples are collected at various time points post-administration. Urine is also collected over a specified period.
-
Sample Preparation and Analysis: Similar to the rat studies, plasma and urine samples are processed and analyzed using validated HPLC-MS/MS methods to identify and quantify metabolites.
In Vitro Metabolism Studies
-
Microsomal Stability Assay (Rat and Human Liver Microsomes):
-
Incubation: this compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) from rats or humans in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The disappearance of the parent compound is monitored by LC-MS/MS to determine the intrinsic clearance.
-
-
Metabolite Identification in Microsomes:
-
Similar to the stability assay, but with a focus on identifying the metabolites formed. High-resolution mass spectrometry is often employed for structural elucidation of unknown metabolites.
-
Visualized Pathways and Workflows
Metabolic Pathways
The metabolic conversion of this compound involves initial hydrolysis followed by extensive phase II conjugation. The diagrams below illustrate the primary metabolic pathways in rats and humans.
Caption: Metabolic pathway of this compound in rats.
Caption: Postulated metabolic pathway of this compound in humans.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative metabolic study of this compound.
Caption: General experimental workflow for comparative metabolism studies.
References
- 1. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Luteolin-4'-o-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Luteolin-4'-o-glucoside's neuroprotective mechanisms against alternative flavonoids, namely Quercetin and Myricetin. The information is intended to assist researchers in evaluating its potential as a therapeutic agent in neurodegenerative disease models. The data presented is compiled from various preclinical studies and is supported by detailed experimental protocols and visual representations of key biological pathways.
Comparative Analysis of Neuroprotective Effects
This compound, a flavonoid glycoside, has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases. Its mechanisms of action are primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. To objectively assess its efficacy, this section compares its performance with two other well-studied neuroprotective flavonoids: Quercetin and Myricetin.
Disclaimer: Direct comparative studies of this compound against Quercetin and Myricetin in the same experimental model are limited. The following tables summarize quantitative data from different studies to provide a comparative overview. The experimental context for each data point is provided for accurate interpretation.
Table 1: Anti-inflammatory Activity
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The ability of a compound to modulate inflammatory responses is a critical indicator of its neuroprotective potential.
| Compound | Target | Assay | Model | Result |
| This compound | Interleukin-5 (IL-5) | IL-5 Bioactivity Assay | - | IC50: 3.7 µM [1] |
| Luteolin (Aglycone) | Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated BV2 microglia | Significant inhibition at 10 µM |
| Quercetin | TNF-α & IL-6 Release | ELISA | LPS-stimulated BV2 microglia | Significant reduction at 20 µM |
| Myricetin | Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated primary microglia | IC50: ~15 µM |
Table 2: Antioxidant and Anti-apoptotic Activity
Oxidative stress and subsequent neuronal apoptosis are central to the progression of neurodegeneration. This table compares the efficacy of the selected flavonoids in mitigating these processes.
| Compound | Parameter | Assay | Model | Result |
| Luteolin-7-o-glucoside (Cynaroside) | Reactive Oxygen Species (ROS) | DCFDA Assay | Glutamate-injured HT22 cells | Significant reduction in ROS[2] |
| Luteolin-7-o-glucoside (Cynaroside) | Bcl-2/Bax Ratio | Western Blot | H2O2-treated neuronal cells | Increased Bcl-2, Decreased Bax[3] |
| Luteolin (Aglycone) | Cell Viability | MTT Assay | Aβ-induced neurotoxicity in SH-SY5Y cells | ~30% increase in cell viability at 20 µM |
| Quercetin | Caspase-3 Activity | Fluorometric Assay | 6-OHDA-induced apoptosis in PC12 cells | Significant reduction in caspase-3 activity at 10 µM |
| Myricetin | Mitochondrial Membrane Potential | JC-1 Assay | MPP+-induced toxicity in SH-SY5Y cells | Attenuated mitochondrial depolarization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound or alternatives) for a specified duration, alongside a vehicle control and a positive control for toxicity (e.g., hydrogen peroxide).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation: Culture neuronal cells on coverslips. After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of green-fluorescent cells relative to the total number of DAPI-stained nuclei.
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or brain tissue homogenates.
-
Sample Preparation: Collect cell culture supernatants or prepare brain tissue homogenates.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by streptavidin-HRP.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop the color.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.
Western Blot for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the apoptosis-related proteins Bcl-2 and Bax.
-
Protein Extraction: Lyse treated cells or brain tissue in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative protein expression is quantified by densitometry and normalized to the loading control.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the neuroprotective action of this compound.
References
Assessing the Safety and Toxicity Profile of Luteolin-4'-o-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the safety and toxicity profile of Luteolin-4'-o-glucoside, benchmarked against its aglycone, Luteolin, and other structurally related flavonoid glycosides. The information presented herein is curated from publicly available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Comparative Toxicity Profile
The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of this compound and its comparators.
Table 1: In Vitro Cytotoxicity Data (IC50 values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | NCI-H929 (Multiple myeloma) | Not Specified | Cytotoxic | [1] |
| U266 (Multiple myeloma) | Not Specified | Cytotoxic | [1] | |
| OPM2 (Multiple myeloma) | Not Specified | Cytotoxic | [1] | |
| Murine T cells (IL-5 inhibition) | Not Specified | 3.7 | [1] | |
| Luteolin (Aglycone) | BGC-823 (Gastric cancer) | Not Specified | ~40-60 | [2] |
| HepG2 (Liver cancer) | Not Specified | - | ||
| Hep3B (Liver cancer) | Not Specified | - | ||
| HeLa (Cervical cancer) | MTT | - | ||
| GLC4 (Lung cancer) | MTT | 40.9 | ||
| COLO 320 (Colon cancer) | MTT | 32.5 | ||
| HL60 (Leukemia) | Not Specified | 12.5 - 15 | ||
| A431 (Squamous cell cancer) | Not Specified | 19 | ||
| Cynaroside (Luteolin-7-O-glucoside) | Colorectal Cancer Cells | CCK-8 | ~25-50 | [3] |
| Quercetin-3-glucoside | HeLa (Cervical cancer) | WST | ~30 µg/mL |
Note: A definitive IC50 value for this compound against specific cancer cell lines was not found in the reviewed literature, only statements of its cytotoxic activity.
Table 2: Acute Oral Toxicity Data (LD50)
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound | Not available | Not available | - |
| Luteolin (Aglycone) | Rat | > 5000 | [4] |
| Cynaroside (Luteolin-7-O-glucoside) | Not available | Not available | - |
| Apigenin-7-glucoside | Not available | Not available | - |
| Quercetin-3-glucoside (Isoquercetin) | Mouse | > 5000 (Intraperitoneal) | [5] |
| Mouse | 350 (Oral TDLO, 7 days intermittent) | [5] |
TDLO (Toxic Dose Low): The lowest dose of a substance that has been reported to produce any toxic effect in a particular animal species.
Table 3: Genotoxicity/Mutagenicity Data (Ames Test)
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference |
| Luteolin | TA102 | With and without | Signs of mutagenicity | [6] |
| Quercetin | TA97, TA98, TA100, TA102 | With and without | Mutagenic | [6][7] |
| Kaempferol | TA98 | With | Mutagenic | [6] |
| Apigenin | Not specified | Not specified | Not mutagenic | [7] |
Signaling Pathways of Luteolin-Induced Apoptosis
Luteolin, the aglycone of this compound, has been shown to induce apoptosis in cancer cells through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) pathways, are significantly modulated by Luteolin.
Luteolin-Induced Apoptosis Signaling Network
Caption: Luteolin-induced apoptosis signaling pathways.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is important to note that some flavonoids, including luteolin and quercetin, have been shown to reduce MTT in the absence of cells, which can interfere with the assay results[8][9]. Therefore, appropriate controls are crucial.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include wells with the compound and media but no cells to test for direct MTT reduction.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Protocol Outline:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA102)[6].
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control[10].
Experimental and Logical Workflows
In Vitro Cytotoxicity Screening Workflow
Caption: A generalized workflow for in vitro cytotoxicity screening.
Conclusion
The available data suggests that this compound exhibits cytotoxic effects against cancer cells, likely through mechanisms involving the induction of apoptosis, similar to its aglycone, Luteolin. While Luteolin has low acute oral toxicity, a definitive acute toxicity profile for this compound is yet to be established through in vivo studies. The potential for mutagenicity, as indicated by some studies on Luteolin, warrants further investigation for this compound. This guide provides a foundational comparison to aid researchers in designing further studies to comprehensively elucidate the safety and toxicity profile of this compound for its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extrasynthese.com [extrasynthese.com]
- 4. longdom.org [longdom.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Analysis of the Anti-Proliferative Effects of Luteolin and Luteolin-4'-o-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative properties of the flavonoid aglycone, Luteolin, and its glycosidic form, Luteolin-4'-o-glucoside. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular signaling pathways to support research and development in oncology.
Executive Summary
Luteolin, a naturally occurring flavonoid, has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines.[1][2] Its efficacy is attributed to its ability to modulate key signaling pathways involved in cell cycle progression, apoptosis, and metastasis.[2][3] In contrast, direct experimental data on the anti-proliferative effects of this compound is limited in the current scientific literature. Studies on other luteolin glycosides, such as Luteolin-7-O-glucoside, suggest that the aglycone form (Luteolin) may possess more potent anti-proliferative activity.[1] This guide presents the available data for both compounds to facilitate a comparative understanding and highlight areas for future research.
Data Presentation: A Comparative Overview
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Luteolin across various cancer cell lines. Due to a lack of available data, a direct comparison with this compound's anti-proliferative IC50 values is not possible at this time. One study has noted the cytotoxic activity of this compound against NCI-H929, U266, and OPM2 cell lines, but did not provide specific IC50 values.
Table 1: Anti-proliferative Activity (IC50) of Luteolin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | 3.1 | [1] |
| Melanoma | B16 4A5 | 2.3 | [1] |
| Leukemia | CCRF-HSB-2 | 2.0 | [1] |
| Gastric Cancer | TGBC11TKB | 1.3 | [1] |
| Leukemia | HL-60 | 12.5, 15 | [1] |
| Squamous Cell Carcinoma | A431 | 19 | [1] |
| Lung Carcinoma | (unspecified) | 12 | [1] |
| Hepatoma | (various) | 12.5 | [1] |
| Lung Cancer | GLC4 | 40.9 | [1] |
| Colon Cancer | COLO 320 | 32.5 | [1] |
| Colon Cancer | LoVo | 66.70 (24h), 30.47 (72h) | [2] |
| Esophageal Squamous Carcinoma | KYSE510, Eca109 | ~35 to 73 | [4] |
| Glioblastoma | (various) | ~25-30 | [3] |
Experimental Protocols
Detailed methodologies for key anti-proliferative assays are provided below to support the design and replication of experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the test compounds (Luteolin or this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and proliferative capacity.
Principle: Cells are seeded at a low density and allowed to grow for an extended period. The number of colonies formed is indicative of the cells' ability to survive and proliferate following treatment.
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: Treat the cells with the desired concentrations of the test compounds or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing sufficient time for colony formation. The medium should be changed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with a methanol/acetic acid solution (3:1), and stain with a 0.5% crystal violet solution.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway modulated by Luteolin and a typical experimental workflow for assessing anti-proliferative effects.
Caption: Experimental workflow for evaluating anti-proliferative effects.
Caption: Luteolin's inhibition of the PI3K/Akt signaling pathway.
Discussion
The available evidence strongly supports the anti-proliferative effects of Luteolin against a multitude of cancer cell types. Luteolin exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as PI3K/Akt, MAPK, and STAT3.[2][3]
The role of glycosylation on the anti-proliferative activity of flavonoids is a critical area of investigation. Generally, the addition of a sugar moiety, as in this compound, increases the molecule's polarity and water solubility, which can affect its bioavailability and cellular uptake. Some studies suggest that the aglycone form of flavonoids is more biologically active, as the glycoside may need to be hydrolyzed to the aglycone to exert its effects. A study comparing Luteolin and Luteolin-7-O-glucoside demonstrated that Luteolin had more potent anti-inflammatory effects, which may correlate with its anti-proliferative capacity.
A recent 2025 study highlighted that while Luteolin 4'-O-alpha-glucoside had lower water solubility and digestive stability compared to its beta-anomer, it was more effective in alleviating intracellular oxidative stress in Caco-2 cells by modulating the MAPK and Nrf2 signaling pathways. This suggests that the glycosidic linkage can influence bioactivity, although direct anti-proliferative data is still needed.
Conclusion and Future Directions
Luteolin is a well-documented anti-proliferative agent with a promising profile for further cancer research. In contrast, the anti-proliferative efficacy of this compound remains largely uncharacterized. To provide a conclusive comparison, future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head anti-proliferative assays (e.g., MTT, colony formation) comparing Luteolin and this compound across a panel of cancer cell lines.
-
Mechanistic Investigations: Elucidating the specific signaling pathways modulated by this compound and determining if they differ from those affected by Luteolin.
-
Bioavailability and Metabolism Studies: Investigating the cellular uptake and metabolic fate of this compound to understand if it is converted to Luteolin intracellularly.
Such research will be invaluable for drug development professionals in determining the therapeutic potential of these compounds and selecting the most promising candidates for further investigation.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines [frontiersin.org]
- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Luteolin-4'-o-glucoside
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Luteolin-4'-o-glucoside is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational handling, and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves. Must be inspected prior to use. | EU Directive 89/686/EEC and EN 374[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[1] | - |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | - |
Hazard Identification and Toxicology
| Hazard Class | Classification |
| Acute Oral Toxicity | Fatal if swallowed (for Luteolin)[2] |
| Skin Corrosion/Irritation | Causes skin irritation (for Luteolin)[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (for Luteolin)[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (for Luteolin)[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Avoidance: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[1]
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers or incompatible materials.[1]
Spill Management:
-
Safety First: Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
Disposal Protocol:
-
Method: Dispose of the material by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Sewer System: Do not discharge into sewer systems.[1]
-
Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
Visual Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the comprehensive plan for handling and disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Operational and Disposal Plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
